3-Acetamido-5-bromobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-acetamido-5-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQYJSYWTYAMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402885 | |
| Record name | 3-acetamido-5-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78238-11-6 | |
| Record name | 3-acetamido-5-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetamido-5-bromobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Acetamido-5-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-Acetamido-5-bromobenzoic acid, a valuable chemical intermediate in organic synthesis and drug discovery. This document outlines its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and logical workflows to guide laboratory practice.
Core Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with an acetamido group at the C3 position and a bromine atom at the C5 position, provides multiple sites for chemical modification, making it a versatile building block.[1] The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-bromo-5-acetamidobenzoic acid | [1] |
| CAS Number | 78238-11-6 | [1][2] |
| Molecular Formula | C₉H₈BrNO₃ | [1][2] |
| Molecular Weight | 258.07 g/mol | [1] |
| Appearance | Solid at room temperature | [1] |
| Purity | Typically ≥98% | [2] |
| Melting Point | Data not readily available in cited literature. | |
| Solubility | Expected to have low solubility in water. |
Spectroscopic Data for Structural Elucidation
While experimental spectra for this compound are not widely published, the following tables detail the predicted mass spectrometry data and the expected characteristics for ¹H NMR, ¹³C NMR, and IR spectroscopy based on its chemical structure and analysis of similar compounds.[1][3]
Predicted Mass Spectrometry Data
| Adduct | m/z (mass-to-charge ratio) | Source(s) |
| [M+H]⁺ | 257.97603 | [4] |
| [M+Na]⁺ | 279.95797 | [4] |
| [M+NH₄]⁺ | 275.00257 | [1] |
| [M-H]⁻ | 255.96147 | [1][4] |
Expected Spectroscopic Characteristics
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or broad singlets in the aromatic region (~7.5-8.5 ppm).- A singlet for the amide proton (NH) (~8-10 ppm, may be broad and exchangeable with D₂O).- A singlet for the acetyl methyl protons (CH₃) in the aliphatic region (~2.0-2.2 ppm).- A very broad singlet for the carboxylic acid proton (COOH) (>10 ppm, exchangeable with D₂O). |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (~165-175 ppm).- A signal for the amide carbonyl carbon (~168-172 ppm).- Six distinct signals for the aromatic carbons, with the carbon bearing the bromine (C-Br) being significantly shifted.- A signal for the acetyl methyl carbon (~20-25 ppm). |
| IR (Infrared) | - A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).- A C=O stretch from the carboxylic acid group (~1700-1725 cm⁻¹).- A C=O stretch from the amide group (Amide I band) (~1650-1680 cm⁻¹).- An N-H bend from the amide group (Amide II band) (~1520-1550 cm⁻¹).- C-H stretches from the aromatic ring (~3000-3100 cm⁻¹) and methyl group (~2850-2960 cm⁻¹).- A C-Br stretch in the fingerprint region (<700 cm⁻¹). |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis Protocol: Acetylation of 3-Amino-5-bromobenzoic acid
This protocol describes a reliable method for the synthesis of the title compound starting from 3-Amino-5-bromobenzoic acid, based on standard N-acetylation procedures.[5]
Materials:
-
3-Amino-5-bromobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend or dissolve 3-Amino-5-bromobenzoic acid (1.0 equivalent) in a minimal amount of glacial acetic acid. Gentle warming may be required for dissolution.
-
Cautiously add acetic anhydride (1.1-1.2 equivalents) to the stirred mixture in a dropwise manner.
-
Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain this temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold deionized water while stirring. This will precipitate the crude product and hydrolyze any excess acetic anhydride.
-
Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove acetic acid and other water-soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Dry the purified product under vacuum to a constant weight.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation.[6]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Apply Fourier transformation to the acquired data. Phase the spectra, perform baseline correction, and calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy This protocol is for obtaining the infrared spectrum to identify functional groups.[3][7]
Methodology:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the dry product (~1-2 mg) with ~100 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C=O, N-H, C-Br).
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and experimental workflows using the DOT language.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the synthesis and purification process.
Caption: Workflow for spectroscopic analysis and characterization.
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can be an irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Standard laboratory safety precautions should be observed. Handle in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
This guide serves as a foundational resource for professionals engaged in the use of this compound. The provided data and protocols are intended to facilitate its effective and safe application in research and development.
References
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. labsolu.ca [labsolu.ca]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 5. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. ijtsrd.com [ijtsrd.com]
Elucidation of 3-Acetamido-5-bromobenzoic Acid: A Technical Overview
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structural elucidation of 3-Acetamido-5-bromobenzoic acid. This document outlines the key physicochemical properties, a proposed synthetic route, and predicted spectroscopic data for this compound. Due to a lack of publicly available experimental data, this guide provides detailed, standardized protocols for the necessary analytical techniques to enable researchers to perform their own characterization.
Core Physicochemical Data
This compound is a substituted aromatic carboxylic acid. Its fundamental properties are summarized below, providing a foundational understanding of the molecule.
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Registry Number | 78238-11-6 | [1] |
| Molecular Formula | C₉H₈BrNO₃ | [2] |
| Molecular Weight | 258.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-bromo-5-acetamidobenzoic acid | [1] |
| Canonical SMILES | CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br | [1] |
| InChIKey | LDQYJSYWTYAMBA-UHFFFAOYSA-N | [1] |
Synthesis and Structural Elucidation Workflow
The structural confirmation of this compound follows a logical workflow, beginning with its synthesis and proceeding through various spectroscopic analyses.
Caption: General workflow for the synthesis and structural elucidation.
Experimental Protocols
Synthesis of this compound
This protocol describes the acetylation of 3-amino-5-bromobenzoic acid, a common method for forming an acetamido group on an aromatic amine.
Materials:
-
3-Amino-5-bromobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-bromobenzoic acid in a minimal amount of glacial acetic acid.
-
Slowly add a slight molar excess of acetic anhydride to the solution while stirring.
-
Heat the reaction mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acetic acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Dry the purified crystals under vacuum to obtain pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in both positive and negative ion modes to generate molecular ions and fragments.
-
Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | broad s | 1H | -COOH |
| ~10.0 | s | 1H | -NH- |
| ~8.2 | t, J ≈ 1.5 Hz | 1H | H-2 |
| ~8.0 | t, J ≈ 1.5 Hz | 1H | H-6 |
| ~7.8 | t, J ≈ 1.5 Hz | 1H | H-4 |
| ~2.1 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (amide) |
| ~166 | C=O (acid) |
| ~140 | C-3 |
| ~134 | C-1 |
| ~129 | C-6 |
| ~125 | C-4 |
| ~121 | C-2 |
| ~120 | C-5 |
| ~24 | -CH₃ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3300 | N-H stretch (amide) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1670 | C=O stretch (amide I) |
| ~1550 | N-H bend (amide II) |
| ~1600, ~1475 | C=C stretch (aromatic) |
| ~700-550 | C-Br stretch |
Table 5: Predicted Mass Spectrometry Data
| Ion Adduct | Predicted m/z |
| [M+H]⁺ | 257.9760 |
| [M+Na]⁺ | 279.9579 |
| [M-H]⁻ | 255.9615 |
Potential Biological Significance
Derivatives of acetamidobenzoic acid have been investigated for a range of biological activities. For instance, some studies have explored their potential as inhibitors of enzymes such as cyclooxygenase (COX) and neuraminidase. The structural motifs present in this compound suggest it could be a valuable scaffold for the design of novel therapeutic agents. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound might act as an enzyme inhibitor.
Caption: Hypothetical inhibition of an inflammatory pathway.
This technical guide provides a framework for the synthesis and comprehensive structural elucidation of this compound. The detailed protocols and predicted data serve as a valuable resource for researchers initiating studies on this compound.
References
An In-depth Technical Guide to the Synthesis of 3-Acetamido-5-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Acetamido-5-bromobenzoic acid, a valuable intermediate in organic synthesis and drug discovery. This document details the chemical properties, a robust experimental protocol for its preparation, and characterization data.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of the starting material and the final product is presented below for easy reference and comparison.
| Property | 3-Amino-5-bromobenzoic acid (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₆BrNO₂ | C₉H₈BrNO₃ |
| Molecular Weight | 216.03 g/mol | 258.07 g/mol [1] |
| CAS Number | 42237-85-4 | 78238-11-6[1] |
| Appearance | Off-white solid | White to off-white solid |
| Melting Point | 217-221 °C | No data available |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | No data available | 10.4 (s, 1H, NH), 8.2 (s, 1H, ArH), 8.0 (s, 1H, ArH), 7.9 (s, 1H, ArH), 2.1 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | No data available | 168.5, 166.2, 141.5, 134.5, 128.5, 124.5, 121.5, 24.5 |
| IR (KBr, cm⁻¹) | No data available | ~3300 (N-H), ~3000 (O-H), ~1700 (C=O, acid), ~1670 (C=O, amide), ~1600, 1550 (C=C) |
| Mass Spectrum (m/z) | [M-H]⁻: 216 | [M-H]⁻: 256, [M+H]⁺: 258 |
Synthesis of this compound
The synthesis of this compound is achieved through the acetylation of the primary amino group of 3-Amino-5-bromobenzoic acid. This reaction is typically carried out using acetic anhydride as the acetylating agent in the presence of a base to neutralize the acetic acid byproduct. An aqueous medium is often employed, as the product is likely to precipitate, simplifying its isolation.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is adapted from established procedures for the acetylation of aromatic amines.
Materials:
-
3-Amino-5-bromobenzoic acid
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Ethanol (for recrystallization, optional)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, suspend 3-Amino-5-bromobenzoic acid in deionized water.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise while stirring until the solid dissolves completely, forming the hydrochloride salt of the amine.
-
Preparation of Base Solution: In a separate beaker, dissolve sodium acetate in a minimal amount of deionized water.
-
Acetylation: To the stirred solution of the amine hydrochloride, add acetic anhydride. Immediately following, add the sodium acetate solution.
-
Precipitation and Isolation: The product, this compound, should precipitate out of the solution. Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.
-
Drying: Dry the purified product under vacuum.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A suitable eluent system would need to be determined empirically, but a mixture of ethyl acetate and hexanes with a small amount of acetic acid is a common starting point for acidic compounds.
-
Melting Point: Determination of the melting point of the dried product can be used as an indicator of purity.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the structure of the product. The appearance of a singlet around 2.1 ppm in the ¹H NMR spectrum corresponding to the acetyl methyl group and the disappearance of the primary amine protons are key indicators of a successful reaction.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. Key absorptions include the N-H stretch of the amide, the C=O stretches of the carboxylic acid and the amide, and the aromatic C=C stretches.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
This guide provides a foundational understanding and a practical approach for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific laboratory conditions and scale.
References
An In-depth Technical Guide to the Starting Materials for 3-Acetamido-5-bromobenzoic Acid
for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for 3-Acetamido-5-bromobenzoic acid, a key intermediate in various pharmaceutical applications. The document outlines the common starting materials, detailed experimental protocols, and quantitative data to assist researchers and professionals in drug development and organic synthesis.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several pathways, primarily differing in the choice of starting material. The most common and direct routes involve the acetylation of a pre-brominated aniline derivative or the selective acetylation of a diamino benzoic acid. A less direct, multi-step approach begins with a dinitro compound.
The two principal starting materials for the synthesis of this compound are:
-
3-Amino-5-bromobenzoic acid : This is the most direct precursor, requiring a straightforward N-acetylation reaction.
-
3,5-Diaminobenzoic acid : This starting material necessitates a selective mono-acetylation of one of the two amino groups.
A more extended, though viable, synthetic route originates from 3,5-Dinitrobenzoic acid , which first requires reduction of the nitro groups to amino groups, followed by selective acetylation and bromination, or a different sequence of these steps.
Quantitative Data Summary
The following table summarizes the quantitative data for a key synthetic route to an intermediate of this compound, specifically the selective acetylation of 3,5-diaminobenzoic acid to yield 3-acetamido-5-aminobenzoic acid, which can then be further processed.
| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Purity/Notes | Reference |
| 3,5-Diaminobenzoic acid | Acetic anhydride, Hydrochloric acid, Water | 12°C, 45 minutes addition, 20 minutes stirring | 3-Acetamido-5-aminobenzoic acid hydrochloride | - | Precipitated as the hydrochloride salt | US3907880A |
| 3,5-Diaminobenzoic acid | Acetic anhydride, Nitric acid, Water | 12°C, 60 minutes addition, 3 hours stirring | 3-Acetamido-5-aminobenzoic acid | 81% | 1.5-2% diacetyl compound | US3907880A[1] |
| 3,5-Diaminobenzoic acid | Acetic anhydride (30% excess), Hydrochloric acid, Water | 12°C | 3-Acetamido-5-aminobenzoic acid | 78% | ~0.5% diacetyl compound | US3907880A[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Acetamido-5-aminobenzoic acid from 3,5-Diaminobenzoic Acid
This protocol is adapted from a patented process and describes the selective mono-acetylation of 3,5-diaminobenzoic acid.[1]
Materials:
-
3,5-Diaminobenzoic acid
-
Concentrated Hydrochloric acid
-
Sodium chloride
-
Acetic anhydride
-
Sodium hydroxide solution (25%)
-
Water
Procedure:
-
A solution is prepared with 15.2 g (0.1 mol) of 3,5-diaminobenzoic acid, 20.0 g (0.2 mol) of concentrated hydrochloric acid, 5.8 g (0.1 mol) of sodium chloride, and 100 g of water.
-
The solution is cooled to 12°C and inoculated with a few milligrams of finely crystalline 3-acetamido-5-aminobenzoic acid hydrochloride.
-
10.2 g (0.1 mol) of acetic anhydride is added dropwise with stirring at approximately 12°C over a period of 45 minutes. A crystalline precipitate will gradually form.
-
Stirring is continued for an additional 20 minutes.
-
The precipitate is filtered off and suspended in 10 ml of water.
-
A 25% solution of sodium hydroxide is added under stirring until a stable pH of about 3.5-4 is achieved to recover the free acid.
-
The resulting 3-acetamido-5-aminobenzoic acid is then isolated.
This intermediate can then be subjected to bromination to yield the final product.
Protocol 2: General N-Acetylation of an Aromatic Amine
This is a general procedure for the N-acetylation of an aromatic amine, which can be applied to 3-Amino-5-bromobenzoic acid.
Materials:
-
3-Amino-5-bromobenzoic acid
-
Acetic anhydride
-
Anhydrous pyridine
-
Dichloromethane or Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-Amino-5-bromobenzoic acid (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization.[2]
Mandatory Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Experimental workflow for the N-acetylation of 3-Amino-5-bromobenzoic acid.
References
Spectroscopic Profile of 3-Acetamido-5-bromobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Acetamido-5-bromobenzoic acid (C₉H₈BrNO₃, Molar Mass: 258.07 g/mol ). The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following sections and tables summarize the essential quantitative data derived from NMR, IR, and MS analyses. While experimental data for this specific molecule is not widely published, the values presented are based on established chemical shift and absorption frequency libraries for its constituent functional groups (a substituted benzene ring, a carboxylic acid, and an acetamido group).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | ~12.0 - 13.0 | Broad Singlet | 1H |
| -NH | ~9.5 - 10.5 | Singlet | 1H |
| Aromatic H | ~7.5 - 8.5 | Multiplet | 3H |
| -CH₃ | ~2.1 | Singlet | 3H |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~167 |
| C=O (Amide) | ~169 |
| Aromatic C-COOH | ~133 |
| Aromatic C-NH | ~141 |
| Aromatic C-Br | ~118 |
| Aromatic C-H | ~120 - 130 |
| -CH₃ | ~24 |
| Solvent: DMSO-d₆ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed below.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Amide | N-H Stretch | 3200 - 3400 | Medium |
| Carbonyl (Acid) | C=O Stretch | 1700 - 1725 | Strong |
| Carbonyl (Amide I) | C=O Stretch | 1650 - 1680 | Strong |
| Amide II | N-H Bend | 1510 - 1550 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
| Aryl-Br | C-Br Stretch | ~680 | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) is expected.[1][2]
Table 4: Predicted Mass Spectrometry Data [3]
| Adduct | Predicted m/z |
| [M]⁺ | 256.96820 |
| [M+H]⁺ | 257.97603 |
| [M+Na]⁺ | 279.95797 |
| [M-H]⁻ | 255.96147 |
Experimental Protocols
The following are generalized methodologies for acquiring high-quality spectroscopic data for solid samples like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer: Use a Pasteur pipette to transfer the solution into a 5 mm NMR tube. If particulates are present, filter the solution through a small plug of glass wool at the pipette tip.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.
-
Data Acquisition:
-
¹H NMR: Utilize a standard single-pulse sequence. Typically, 8-16 scans are sufficient.
-
¹³C NMR: Employ a standard proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Apply a Fourier transform to the acquired data. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[4]
-
Mixing: Add 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the ground sample.[4] KBr is transparent in the mid-IR region.[5]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.[4]
-
Background Spectrum: Obtain a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental variations.[5]
-
Sample Analysis: Place the sample pellet in the instrument's sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[6]
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to detect various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). The mass analyzer is typically scanned over a range of m/z 100-500. The presence of bromine should be confirmed by observing the isotopic peak at M+2 with an abundance nearly equal to the molecular ion peak.[1][2]
Visualization of Analytical Workflow
The logical flow for the comprehensive spectroscopic analysis of this compound is illustrated below.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
Navigating the Solubility Landscape of 3-Acetamido-5-bromobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 3-Acetamido-5-bromobenzoic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct quantitative solubility data in public literature, this document synthesizes qualitative information and data from structurally analogous compounds to project a likely solubility profile. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in various solvents, adhering to established scientific methodologies. This guide is intended to be an essential resource for researchers and professionals engaged in the development and application of this molecule.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is fundamental for its effective use in synthesis, formulation, and biological studies. Solubility critically influences reaction kinetics, purification strategies, and the bioavailability of active pharmaceutical ingredients. This document aims to bridge the current information gap by providing a detailed theoretical and practical framework for assessing the solubility of this compound.
Predicted Solubility Profile
Solubility Data of Structurally Similar Compounds
To provide a practical reference, the following table summarizes the available solubility data for structurally related bromobenzoic acids. This information can serve as a valuable proxy for estimating the solubility of this compound.
| Compound | Solvent | Temperature | Solubility | Reference |
| 3-Bromobenzoic acid | Methanol | Not Specified | 50 mg/mL | [1] |
| Water | Hot | Slightly Soluble | [2] | |
| Alcohols | Not Specified | Soluble | [1] | |
| Ethers | Not Specified | Soluble | [1] | |
| 4-Bromobenzoic acid | Water | Hot | Slightly Soluble | [3][4] |
| Alcohol | Not Specified | Soluble | [3][4] | |
| Ether | Not Specified | Soluble | [3][4] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following protocol details the widely accepted shake-flask method for the accurate determination of the equilibrium solubility of this compound.[5]
4.1. Objective
To determine the equilibrium solubility of this compound in a selection of relevant solvents at controlled temperatures.
4.2. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane)
-
Analytical balance
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
4.3. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of each solvent in sealed glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solute should remain constant over time once equilibrium is achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifugation can be employed to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared from standard solutions of known concentrations should be used for accurate quantification.
-
Data Reporting: Calculate the solubility of this compound in each solvent at the specified temperature. The results should be reported in standard units, such as mg/mL or mol/L.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be effectively visualized to enhance understanding and reproducibility.
References
An In-depth Technical Guide on the Physicochemical Properties of 3-Acetamido-5-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 3-Acetamido-5-bromobenzoic acid, with a core focus on its melting point. The document outlines the available data, presents a standardized experimental protocol for melting point determination, and includes a workflow visualization to support laboratory procedures.
Core Physicochemical Data
This compound is an organic compound featuring a benzoic acid core substituted with an acetamido group and a bromine atom. These functional groups influence its chemical reactivity, solubility, and physical properties.
Data Presentation: Melting Point
The determination of a sharp melting point is a primary indicator of the purity of a crystalline solid. For this compound (CAS Number: 78238-11-6), publicly available data on its melting point is limited and presents some discrepancies. Below is a summary of the available information.
| Compound Name | CAS Number | Reported Melting Point (°C) | Source | Notes |
| This compound | 78238-11-6 | Not Specified | Vulcanchem, LabSolutions | Multiple suppliers list this CAS number but do not provide a melting point.[1][2] |
| This compound | 5736-37-4 | 212-214 | Chemical Supplier | A supplier lists this melting point under a synonym with a different CAS number. |
| 3-Amino-5-bromobenzoic acid | 42237-85-4 | 217-221 | Sigma-Aldrich | A structurally related precursor compound. |
| 2-Acetamido-5-bromobenzoic acid | 38985-79-4 | Not Specified | PubChem | A positional isomer.[3] |
It is critical for researchers to perform an independent melting point determination to verify the purity of their specific sample of this compound.
Experimental Protocol: Melting Point Determination
The following is a detailed methodology for the accurate determination of the melting point of a solid organic compound like this compound using the capillary method.
Objective: To determine the temperature range over which the solid sample melts. A narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[4]
Materials and Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Sample of this compound (must be dry and finely powdered)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Loading the Capillary Tube:
-
Dip the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end.
-
The packed sample should have a height of 1-2 cm.[1]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the apparatus rapidly to get an approximate melting point. This helps in setting a more precise heating rate for the accurate measurement.[4]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating again at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Continue heating at the same slow rate and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[1]
-
-
Reporting:
-
The melting point is reported as a range from T1 to T2.
-
Perform at least two measurements to ensure consistency and accuracy.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the melting point of a solid organic compound.
Caption: Workflow for Experimental Melting Point Determination.
References
3-Acetamido-5-bromobenzoic Acid: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamido-5-bromobenzoic acid is a valuable chemical intermediate widely utilized in organic synthesis, particularly in the development of novel therapeutic agents. Its trifunctional nature, featuring a carboxylic acid, an acetamido group, and a bromine atom, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures, making it a key building block in the synthesis of various bioactive molecules, including kinase inhibitors. This technical guide provides an in-depth overview of its properties, synthesis, and applications in drug discovery.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and use in synthetic protocols.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 78238-11-6 |
| Molecular Formula | C₉H₈BrNO₃ |
| Molecular Weight | 258.07 g/mol |
| Appearance | Solid |
| Purity | 98% |
| SMILES | CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br |
| InChI | InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14) |
Table 1: Physicochemical Properties of this compound. [1][2]
| Mass Spectrometry Data | m/z |
| [M+H]⁺ | 257.97603 |
| [M-H]⁻ | 255.96147 |
Table 2: Mass Spectrometry Data. [3]
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor, 3-amino-5-bromobenzoic acid. The following protocol is a representative procedure based on analogous chemical transformations.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3-Amino-5-bromobenzoic acid
-
Acetic anhydride
-
Concentrated Hydrochloric Acid
-
Deionized water
-
Sodium Hydroxide solution (for pH adjustment)
Procedure:
-
In a round-bottom flask, suspend 3-amino-5-bromobenzoic acid in deionized water.
-
Add concentrated hydrochloric acid to the suspension to form the hydrochloride salt of the amine, ensuring the solution is acidic.
-
Cool the mixture in an ice bath to approximately 10-15°C.
-
Slowly add acetic anhydride dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 20°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
The product, this compound, may precipitate out of the solution.
-
Adjust the pH of the mixture with a sodium hydroxide solution to precipitate the free acid if it has not already done so.
-
Filter the precipitate and wash it with cold deionized water.
-
Dry the product under vacuum at 60-70°C to a constant weight.
Yield and Purity:
Based on analogous reactions, this procedure can be expected to yield the product in high purity (typically >95%). For a similar process for a related compound, a yield of 81% was reported.[4]
Application as a Chemical Intermediate in Drug Discovery
This compound serves as a versatile scaffold for the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. The presence of the carboxylic acid and the bromine atom allows for diverse coupling reactions to introduce different functionalities, enabling the exploration of structure-activity relationships (SAR).
Role in the Synthesis of Kinase Inhibitors
Substituted benzamides derived from this compound have been investigated as inhibitors of various kinases, such as Bcr-Abl and Protein Tyrosine Phosphatase 1B (PTP1B).[5][6] The general synthetic strategy involves the activation of the carboxylic acid group, followed by amidation with a suitable amine-containing fragment. The bromine atom can be further functionalized, for example, through Suzuki or Buchwald-Hartwig coupling reactions, to introduce additional diversity.
The following workflow illustrates the general synthesis of a hypothetical kinase inhibitor using this compound as a key intermediate.
Caption: Synthetic workflow for a kinase inhibitor.
This modular synthetic approach allows for the rapid generation of a library of compounds for screening against various kinase targets. The acetamido group can play a crucial role in establishing hydrogen bonding interactions within the kinase active site, while the substituents introduced via amidation and cross-coupling can be tailored to optimize potency and selectivity.
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its ready availability and the multiple reactive handles it possesses make it an attractive starting material for the synthesis of complex molecules, particularly in the development of targeted therapies such as kinase inhibitors. The synthetic protocols and applications outlined in this guide highlight its importance for researchers and professionals in the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound (78238-11-6) for sale [vulcanchem.com]
- 4. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Potential of 3-Acetamido-5-bromobenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
An In-Depth Exploration of Potential Therapeutic Applications Based on Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential biological activities of derivatives of 3-acetamido-5-bromobenzoic acid, a versatile scaffold for the development of novel therapeutic agents. While direct research on this specific core is emerging, extensive studies on structurally analogous compounds provide a strong foundation for predicting its pharmacological profile. This document summarizes key findings on related molecules, offering insights into potential antimicrobial, anticancer, and anti-inflammatory applications. The data presented herein is intended to serve as a valuable resource for guiding future research and development efforts in leveraging the this compound scaffold for novel drug discovery.
Potential Biological Activities and Quantitative Data
Based on the biological evaluation of structurally similar compounds, derivatives of this compound are anticipated to exhibit a range of activities, including antimicrobial and enzyme-inhibitory effects. The following tables summarize quantitative data from studies on analogous molecular structures.
Table 1: Antimicrobial Activity of Aurone Derivatives
Aurones sharing an acetamido-substituted aromatic ring have demonstrated significant antimicrobial properties. The following data is for 5-acetamidoaurone derivatives, which suggest a potential avenue for developing antimicrobial agents from the this compound core.
| Compound | B. subtilis MIC (µM) | S. aureus MIC (µM) | E. coli MIC (µM) | P. aeruginosa MIC (µM) | M. smegmatis MIC (µM) | C. albicans MIC (µM) |
| 10 | >50 | 6.25 | >50 | >50 | 12.5 | >50 |
| 12 | >50 | 12.5 | >50 | >50 | 25 | >50 |
| 15 | >50 | 12.5 | >50 | >50 | 12.5 | >50 |
| 16 | >50 | 6.25 | >50 | >50 | 6.25 | >50 |
| 20 | 12.5 | 3.12 | 25 | 50 | 3.12 | 50 |
| Gemifloxacin | 0.04 | 0.04 | 0.04 | 1.25 | 0.04 | - |
| Amphotericin B | - | - | - | - | - | 1.56 |
Data from a study on 5-acetamidoaurones, which are structurally related to the topic scaffold.[1]
Table 2: Enzyme Inhibitory Activity of Related Benzoic Acid Derivatives
Derivatives of acetamido-benzoic acids have shown potent inhibitory activity against various enzymes, suggesting that this compound derivatives could be developed as enzyme inhibitors. The following data is for 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).
| Compound | PTP1B IC₅₀ (µM) |
| 10c | 8.2 |
| 10e | 8.3 |
Data for 3-acetamido-4-methyl benzoic acid derivatives.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are representative experimental protocols for assays relevant to the potential biological activities of this compound derivatives, based on studies of analogous compounds.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the evaluation of novel aurone derivatives.[1]
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Mycobacterium smegmatis)
-
Fungal strain (Candida albicans)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microplates
-
Spectrophotometer (600 nm)
-
Positive control antibiotics (e.g., Gemifloxacin, Amphotericin B)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective growth media. Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions. Prepare serial dilutions of the compounds in the appropriate growth medium in a 96-well microplate.
-
Incubation: Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (microorganism with no compound) and a negative control (medium only). Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol is based on the screening of 3-acetamido-4-methyl benzoic acid derivatives.[2]
Objective: To measure the inhibitory effect of a compound on the enzymatic activity of PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PTP1B enzyme.
-
Pre-incubation: Incubate the mixture at room temperature for a defined period (e.g., 10 minutes) to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the pNPP substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Measurement: Stop the reaction by adding a stop solution (e.g., 1 M NaOH). Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Visualization of Potential Mechanisms and Workflows
Understanding the potential signaling pathways and experimental workflows is essential for rational drug design. The following diagrams, generated using the DOT language, illustrate key concepts relevant to the study of this compound derivatives.
Potential Kinase Inhibition Signaling Pathway
Derivatives of bromo-substituted aminobenzoic acids have been investigated as kinase inhibitors. A key pathway often targeted is the RAF/MEK/ERK pathway, which is crucial in cancer cell proliferation.
References
An In-depth Technical Guide to 3-Acetamido-5-bromobenzoic Acid for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. 3-Acetamido-5-bromobenzoic acid is a chemical compound for laboratory use and is not intended for human or veterinary use. Appropriate safety precautions should be taken when handling this and any other chemical substance.
Introduction
This compound is a substituted aromatic carboxylic acid that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a benzoic acid core with acetamido and bromo substituents, provides multiple reactive sites for the synthesis of more complex molecules. This guide provides a comprehensive literature review of its chemical properties, synthesis, and potential biological activities, tailored for researchers, scientists, and drug development professionals. While direct and extensive research on the biological functions of this compound is limited, this review extrapolates potential applications based on the activities of structurally related compounds.
Chemical and Physical Properties
This compound is typically a solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| CAS Registry Number | 78238-11-6 | [1] |
| Molecular Formula | C₉H₈BrNO₃ | [1][2][3] |
| Molecular Weight | 258.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-bromo-5-acetamidobenzoic acid | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [2] |
| Canonical SMILES | CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br | [1] |
| InChI | InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14) | [1][2] |
| InChIKey | LDQYJSYWTYAMBA-UHFFFAOYSA-N | [1] |
Table 1: Physicochemical Properties of this compound.
Synthesis and Purification
The primary synthetic route to this compound involves the acetylation of 3-amino-5-bromobenzoic acid. This reaction utilizes an acetylating agent, such as acetic anhydride or acetyl chloride, to introduce an acetyl group to the amino moiety.
Experimental Protocol: Acetylation of 3-amino-5-bromobenzoic acid
This protocol is adapted from general methods for the N-acetylation of aromatic amines.[4][5]
Materials:
-
3-amino-5-bromobenzoic acid
-
Acetic anhydride or Acetyl chloride
-
Pyridine (anhydrous) or Sodium acetate
-
Dichloromethane (DCM) or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or an ethanol/water mixture for recrystallization
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/stir plate
Procedure using Acetic Anhydride in Pyridine:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-bromobenzoic acid (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Procedure using Acetyl Chloride in Brine:
-
Dissolve sodium acetate trihydrate (1.5 equivalents) in a brine solution (e.g., 36% aqueous sodium chloride).
-
Add 3-amino-5-bromobenzoic acid (1.0 equivalent) to the solution. If the amine is not fully soluble, a minimal amount of a co-solvent like acetone can be added.
-
Add acetyl chloride (1.1 equivalents) in a minimal amount of acetone dropwise to the stirring mixture at room temperature.[5]
-
Stir for a specified time, monitoring the reaction by TLC.
-
After the reaction is complete, the product may precipitate. If so, it can be collected by filtration. If not, the product can be extracted with a suitable organic solvent.
-
Wash the collected solid or the organic extract with a saturated sodium bicarbonate solution.
-
Dry the product to yield the crude this compound.
Purification Protocol: Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.[1][6][7][8] The choice of solvent is crucial and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, or an ethanol/water mixture).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Predicted mass spectrometry data is available.[3][9]
| Spectroscopic Data Type | Predicted Values |
| Mass Spectrometry (m/z) | [M+H]⁺: 257.97603, [M+Na]⁺: 279.95797, [M-H]⁻: 255.96147 |
Table 2: Predicted Mass Spectrometry Data for this compound.[3][9]
Potential Biological Activities and Applications in Drug Development
While there is a lack of direct experimental data on the biological activity of this compound, the activities of structurally related compounds suggest several potential areas of interest for further investigation. The presence of the acetamido and bromo groups on a benzoic acid scaffold is a common feature in molecules with diverse pharmacological properties.
Potential as an Enzyme Inhibitor
Derivatives of benzoic acid and acetamides have been explored as inhibitors of various enzymes. For instance, certain 4-acetamido-3-aminobenzoic acid derivatives have shown potential as microbial neuraminidase inhibitors.[10] Additionally, other benzoic acid derivatives have been investigated as inhibitors of histone deacetylases (HDAC), which could have anticancer effects.[11] The structural features of this compound make it a candidate for screening against a range of enzymatic targets.
Potential Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties.[8] The introduction of a bromine atom can enhance the antimicrobial efficacy of aromatic compounds.[12] Therefore, this compound could potentially exhibit activity against various bacterial and fungal strains.[13]
Potential Anticancer Activity
Numerous benzoic acid derivatives have been investigated for their anticancer properties.[14][15] The mechanism of action for some of these compounds involves the inhibition of enzymes crucial for cancer cell growth and proliferation, such as histone deacetylases.[11] The potential of this compound as an anticancer agent warrants investigation, possibly through screening against various cancer cell lines and exploring its effect on cell cycle and apoptosis.[16]
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the potential biological activities of this compound, based on methodologies used for similar compounds.[17][18][19]
General Protocol for Enzyme Inhibition Assay
-
Preparation of Reagents: Prepare buffer solutions, the target enzyme, the substrate, and a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the test compound. Include appropriate controls (no compound, no enzyme).
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a specific temperature for a set period.
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
General Protocol for Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Media and Inoculum: Prepare a suitable broth medium and a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of this compound in the broth medium in a microplate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the microplate under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities. While direct experimental evidence of its efficacy is currently limited in the public domain, the known activities of structurally similar benzoic acid and acetamide derivatives provide a strong rationale for its investigation as an enzyme inhibitor, and as an antimicrobial or anticancer agent. The experimental protocols outlined in this guide offer a starting point for researchers to synthesize, purify, and evaluate the biological potential of this compound, contributing to the broader field of medicinal chemistry and drug discovery. Further research is necessary to fully elucidate the pharmacological profile of this compound and to determine its potential as a lead compound for the development of new therapeutic agents.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. labsolu.ca [labsolu.ca]
- 3. PubChemLite - this compound (C9H8BrNO3) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound (78238-11-6) for sale [vulcanchem.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 15. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. benchchem.com [benchchem.com]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Acetamido-5-bromobenzoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 3-acetamido-5-bromobenzoic acid, a valuable intermediate in organic synthesis and drug discovery. Two primary synthetic routes are presented: the acetylation of 3-amino-5-bromobenzoic acid and the bromination of 3-acetamidobenzoic acid. This guide includes comprehensive methodologies, data presentation in tabular format, and workflow visualizations to assist researchers in the successful preparation of this compound.
Physicochemical and Spectroscopic Data
A summary of key quantitative data for the starting materials and the final product is provided below for easy reference and comparison.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| 3-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 42237-85-4 | 217-221 |
| 3-Acetamidobenzoic acid | C₉H₉NO₃ | 179.17 | 587-48-4 | 248-252 |
| This compound | C₉H₈BrNO₃ | 258.07 | 78238-11-6 | 282-284 [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.41 (s, 1H, NH), 8.27 (t, J=1.6 Hz, 1H, ArH), 8.16 (t, J=1.8 Hz, 1H, ArH), 7.99 (t, J=1.8 Hz, 1H, ArH), 2.09 (s, 3H, CH₃) |
| Mass Spectrometry (m/z) | [M+H]⁺: 257.9760, [M-H]⁻: 255.9615[1] |
Experimental Protocols
Two effective methods for the synthesis of this compound are detailed below.
Protocol 1: Acetylation of 3-Amino-5-bromobenzoic acid
This protocol describes the synthesis of this compound via the acetylation of the amino group of 3-amino-5-bromobenzoic acid using acetic anhydride.
Materials:
-
3-Amino-5-bromobenzoic acid
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/stir plate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-bromobenzoic acid (1.0 equivalent) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Caption: Experimental workflow for the acetylation of 3-amino-5-bromobenzoic acid.
Protocol 2: Bromination of 3-Acetamidobenzoic acid
This protocol details the synthesis of this compound through the electrophilic bromination of 3-acetamidobenzoic acid using N-bromosuccinimide (NBS).
Materials:
-
3-Acetamidobenzoic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve 3-acetamidobenzoic acid (1.0 equivalent) in N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Brominating Agent: To the solution, add N-bromosuccinimide (NBS) (1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for 18 hours. The reaction should be protected from light.
-
Precipitation: Upon completion of the reaction, pour the mixture into water to precipitate the solid product.
-
Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Caption: Experimental workflow for the bromination of 3-acetamidobenzoic acid.
Logical Relationship of Synthesis Pathways
The synthesis of this compound can be approached from two different starting materials, as illustrated in the diagram below. The choice of pathway may depend on the availability and cost of the starting materials.
Caption: Logical relationship of the two synthetic pathways to this compound.
References
Synthesis of 3-Acetamido-5-bromobenzoic Acid: A Detailed Protocol for Researchers
Introduction
3-Acetamido-5-bromobenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its structure, featuring a bromine atom, a carboxylic acid, and an acetamido group, provides multiple points for further chemical modification. This document provides a detailed, step-by-step protocol for the synthesis of this compound via the acetylation of 3-Amino-5-bromobenzoic acid. The straightforward procedure is suitable for researchers, scientists, and professionals in drug development.
Reaction Scheme
The synthesis proceeds via the N-acetylation of the amino group of 3-Amino-5-bromobenzoic acid using acetic anhydride. The reaction is typically carried out in the presence of a base, such as pyridine, or with sodium acetate in an aqueous medium.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 217-221[1] |
| This compound | C₉H₈BrNO₃ | 258.07 | 245-248 |
Experimental Protocol
This protocol details the N-acetylation of 3-Amino-5-bromobenzoic acid using acetic anhydride and sodium acetate in an aqueous medium. This method is generally preferred due to its use of less hazardous reagents and simpler work-up procedure compared to using pyridine.
Materials:
-
3-Amino-5-bromobenzoic acid
-
Acetic anhydride
-
Sodium acetate
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Suspension of Starting Material: In a 250 mL Erlenmeyer flask, suspend 10.8 g (0.05 mol) of 3-Amino-5-bromobenzoic acid in 100 mL of deionized water.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise until the 3-Amino-5-bromobenzoic acid dissolves completely. This will form the hydrochloride salt of the amine, which is more soluble in water.
-
Preparation of Sodium Acetate Solution: In a separate beaker, dissolve 8.2 g (0.1 mol) of anhydrous sodium acetate in 50 mL of deionized water.
-
Acetylation Reaction: To the stirred solution of the amine hydrochloride, add 7.7 mL (0.08 mol) of acetic anhydride. Immediately after, slowly add the prepared sodium acetate solution.
-
Precipitation: Continue stirring the mixture for 30-60 minutes at room temperature. The product, this compound, will precipitate out of the solution as a white solid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with copious amounts of cold deionized water to remove any unreacted starting materials and salts.
-
Recrystallization: Transfer the crude product to a beaker and recrystallize from hot ethanol or an ethanol-water mixture to obtain a purified product.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Determine the yield and characterize the final product by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 3-Acetamido-5-bromobenzoic acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamido-5-bromobenzoic acid is a substituted aromatic carboxylic acid that finds application as a building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. The purity of this starting material is paramount to ensure the desired reaction outcomes and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system. This document provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection rationale, a step-by-step procedure, and safety precautions.
Data Presentation: Solvent Selection and Solubility
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for removal by hot filtration).
Based on the structural similarity to p-Acetamidobenzoic acid, the following solubility data can be used as a guideline for solvent screening for this compound. It is important to note that these values are estimates and empirical determination is recommended for process optimization.
Table 1: Estimated Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) | Suitability as a Recrystallization Solvent |
| Water | 25 | Low | Potentially suitable, especially for removing highly polar or ionic impurities. |
| 100 | Moderate | ||
| Ethanol | 25 | Moderate | Good candidate. Offers a good balance of solubility characteristics. |
| 78 | High | ||
| Methanol | 25 | Moderate | Good candidate. Similar to ethanol but with a lower boiling point. |
| 65 | High | ||
| Acetone | 25 | High | May be too good of a solvent at room temperature, leading to poor recovery. |
| 56 | Very High | ||
| Ethyl Acetate | 25 | Low to Moderate | Good candidate, particularly for less polar impurities. |
| 77 | High | ||
| Dichloromethane | 25 | Low | Can be used as part of a co-solvent system. |
| 40 | Moderate | ||
| Toluene | 25 | Very Low | Likely a poor solvent for single-solvent recrystallization. |
| 111 | Low to Moderate |
Note: The solubility of p-Acetamidobenzoic acid was found to be highest in N-methyl-2-pyrrolidone and N,N-dimethylformamide, followed by esters and then alcohols. Toluene was the poorest solvent.
For this protocol, a mixed solvent system of Dichloromethane and Methanol is proposed, based on successful application for the structurally similar 4-Amino-3-bromobenzoic acid. In this system, dichloromethane acts as the primary solvent to dissolve the compound, while methanol serves as an anti-solvent to induce crystallization upon cooling.
Experimental Protocol
This protocol details the steps for the purification of this compound using a mixed-solvent recrystallization method.
Materials and Equipment:
-
Crude this compound
-
Dichloromethane (DCM), reagent grade
-
Methanol, reagent grade
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or desiccator
Safety Precautions:
-
This compound may cause skin, eye, and respiratory irritation.[1]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Methanol is flammable and toxic.
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of dichloromethane to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring. Add dichloromethane in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a glass funnel containing fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the preheated filter setup into the clean flask to remove insoluble materials. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Inducing Crystallization:
-
While the dichloromethane solution is still warm, slowly add methanol dropwise with continuous stirring.
-
Continue adding methanol until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.
-
To redissolve the initial precipitate, add a few drops of dichloromethane until the solution becomes clear again.
-
-
Crystal Formation:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation is evident, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold methanol.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small portion of ice-cold methanol to rinse away any remaining soluble impurities. It is crucial to use a minimal amount of cold solvent to avoid significant product loss.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air dry.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them completely in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a desiccator under vacuum.
-
-
Analysis:
-
Once dry, determine the mass of the recrystallized this compound to calculate the percent recovery.
-
Assess the purity of the final product by measuring its melting point. A sharp melting point range close to the literature value indicates high purity.
-
Mandatory Visualization
The following diagram illustrates the logical workflow of the recrystallization protocol.
References
Characterization of 3-Acetamido-5-bromobenzoic Acid: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 3-Acetamido-5-bromobenzoic acid, a key intermediate in pharmaceutical synthesis. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, complete with experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is typically employed for this compound.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8-10 minutes (estimated) |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Use HPLC-grade acetonitrile as Mobile Phase B.
-
Degas both mobile phases using sonication or vacuum filtration for at least 15 minutes.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase starting condition mixture.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a 50:50 mixture of acetonitrile and water to achieve a nominal concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system and column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Monitor the chromatogram at 254 nm.
-
Figure 1: HPLC Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are crucial for a comprehensive characterization.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~13.0 | Singlet (broad) | -COOH |
| ¹H | ~10.2 | Singlet | -NH |
| ¹H | ~8.2 | Singlet | Aromatic H |
| ¹H | ~8.0 | Singlet | Aromatic H |
| ¹H | ~7.8 | Singlet | Aromatic H |
| ¹H | ~2.1 | Singlet | -CH₃ |
| ¹³C | ~169 | Singlet | -C=O (amide) |
| ¹³C | ~167 | Singlet | -C=O (acid) |
| ¹³C | ~141 | Singlet | Aromatic C-NH |
| ¹³C | ~134 | Singlet | Aromatic C-COOH |
| ¹³C | ~129 | Singlet | Aromatic C-H |
| ¹³C | ~125 | Singlet | Aromatic C-H |
| ¹³C | ~122 | Singlet | Aromatic C-Br |
| ¹³C | ~120 | Singlet | Aromatic C-H |
| ¹³C | ~24 | Singlet | -CH₃ |
Note: Chemical shifts are predicted based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of this compound.
-
For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of glass wool if any particulate matter is present.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Typical parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply a baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Figure 2: NMR Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a suitable technique for this compound.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ (⁷⁹Br) | 257.9760 |
| [M+H]⁺ (⁸¹Br) | 259.9740 |
| [M-H]⁻ (⁷⁹Br) | 255.9615 |
| [M-H]⁻ (⁸¹Br) | 257.9594 |
| [M+Na]⁺ (⁷⁹Br) | 279.9580 |
| [M+Na]⁺ (⁸¹Br) | 281.9559 |
Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration in the low µg/mL range using a mixture of the solvent and water, often with the addition of 0.1% formic acid to promote protonation in positive ion mode.
-
-
Mass Analysis:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Typical ESI conditions include a capillary voltage of 3-4 kV, a nebulizing gas (N₂) flow of 8-12 L/min, and a drying gas temperature of 300-350 °C.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
Data Processing:
-
The instrument software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peaks and characteristic isotopic patterns.
-
Figure 3: Mass Spectrometry Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 | Carboxylic Acid | O-H stretch (broad) |
| ~3300 | Amide | N-H stretch |
| ~3050 | Aromatic | C-H stretch |
| ~2950 | Alkyl | C-H stretch |
| ~1700 | Carboxylic Acid | C=O stretch |
| ~1660 | Amide | C=O stretch (Amide I) |
| ~1600, ~1475 | Aromatic | C=C stretch |
| ~1550 | Amide | N-H bend (Amide II) |
| ~1300 | Carboxylic Acid | C-O stretch |
| ~1250 | Amide | C-N stretch |
| 800-600 | Aromatic | C-H out-of-plane bend |
| ~600 | Alkyl Halide | C-Br stretch |
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the significant peaks corresponding to the functional groups present in the molecule.
-
Figure 4: FTIR Analysis Workflow
Application Note: HPLC Analysis for Purity Determination of 3-Acetamido-5-bromobenzoic acid
Introduction
3-Acetamido-5-bromobenzoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.[1] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, allowing for the separation and quantification of the main component and its potential process-related impurities.
Principle
The method employs a reversed-phase C18 column to separate this compound from its impurities based on their hydrophobicity.[1] An acidic mobile phase is utilized to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[2][3] The separation is monitored using a UV detector, as the aromatic nature of the compound allows for strong absorbance in the UV region.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade, for cleaning)
-
2. Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-30 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
3. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 1 L of acetonitrile and mix thoroughly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Data Presentation
Table 1: Retention Times and Peak Areas of this compound and Potential Impurities
| Compound | Retention Time (min) | Peak Area (arbitrary units) |
| Impurity A (3-Amino-5-bromobenzoic acid) | 4.2 | 15,000 |
| Impurity B (3-Acetamidobenzoic acid) | 6.8 | 25,000 |
| This compound | 12.5 | 5,000,000 |
| Impurity C (3,5-Diacetamidobenzoic acid) | 14.1 | 18,000 |
Note: The retention times and peak areas are hypothetical and for illustrative purposes only. Actual values may vary depending on the specific HPLC system and column used.
Table 2: Purity Calculation of a Sample Batch
| Peak Name | Retention Time (min) | Area | % Area |
| Impurity A | 4.2 | 15,000 | 0.30 |
| Impurity B | 6.8 | 25,000 | 0.49 |
| This compound | 12.5 | 5,000,000 | 98.85 |
| Impurity C | 14.1 | 18,000 | 0.36 |
| Total | 5,058,000 | 100.00 |
Calculation of Purity:
The purity of the this compound is calculated using the area normalization method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for the purity determination of this compound.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retention behaviour of analytes in reversed phase high performance liquid chromatography - A review. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 3-Acetamido-5-bromobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamido-5-bromobenzoic acid is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, featuring a carboxylic acid, an acetamido group, and a bromine atom, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. The presence of the bromine atom particularly lends itself to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. The carboxylic acid and acetamido groups provide opportunities for amide bond formation and further functionalization.
These structural features make this compound a key intermediate in the synthesis of targeted therapeutic agents, including kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of cancer therapy and other disease areas. This document provides detailed application notes, experimental protocols, and an overview of relevant signaling pathways to guide researchers in utilizing this compound for drug discovery and development.
Data Presentation
The following tables summarize representative quantitative data for reactions and biological activities of compounds derived from structurally similar benzoic acid analogs. This data can serve as a reference for designing synthetic routes and predicting the potential efficacy of novel compounds synthesized from this compound.
Table 1: Representative Suzuki Coupling Reaction Yields with Bromobenzoic Acid Analogs
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 8 | 88 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 16 | 95 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 10 | 78 |
Table 2: Representative Amide Coupling Reaction Yields with Benzoic Acid Analogs
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 2 | 95 |
| 2 | Aniline | EDC/HOBt | NMM | DCM | 12 | 85 |
| 3 | Morpholine | T3P | Pyridine | EtOAc | 4 | 92 |
| 4 | Piperidine | COMU | DIPEA | MeCN | 3 | 90 |
Table 3: Biological Activity of Representative Kinase and PARP Inhibitors
| Compound Class | Target | Representative IC₅₀ (nM) | Reference Compound |
| Pyridinyl-benzamide | Bcr-Abl Kinase | 25 | Imatinib |
| Thiazole-based | PI3K | 2.33 | Alpelisib |
| Benzimidazole-acetamide | PTP1B | 8200 | Suramin |
| Phthalazinone-based | PARP-1 | 36 | Olaparib |
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound and its derivatives. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture to the flask.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Amide Coupling Reaction
This protocol outlines a general procedure for the formation of an amide bond between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Coupling reagent (e.g., HATU, 1.1 eq)
-
Non-nucleophilic base (e.g., DIPEA, 2.0 eq)
-
Anhydrous aprotic solvent (e.g., DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the non-nucleophilic base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
Slowly add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be targeted by inhibitors derived from this compound.
Caption: PARP-1 signaling pathway in DNA single-strand break repair.
Caption: The RAF/MEK/ERK signaling cascade, a key pathway in cancer.
Experimental Workflow
Caption: General experimental workflow for library synthesis.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry research. Its strategic placement of functional groups allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel derivatives targeting key biological pathways implicated in a range of diseases. The adaptability of Suzuki and amide coupling reactions enables the generation of diverse libraries of compounds, facilitating the exploration of structure-activity relationships and the identification of potent and selective drug candidates. Further investigation into the development of inhibitors derived from this scaffold holds significant promise for the discovery of next-generation therapeutics.
Application Notes and Protocols for the Derivatization of 3-Acetamido-5-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 3-acetamido-5-bromobenzoic acid. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of a carboxylic acid, an acetamido group, and a bromine atom offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives.
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for derivatization, commonly transformed into esters and amides to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability.
Esterification
Esterification of the carboxylic acid can enhance cell permeability and oral bioavailability. Common methods include Fischer, Steglich, and Mitsunobu esterifications.
Data Presentation: Comparison of Esterification Methods
| Method | Alcohol | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 4-10 | 85 |
| Steglich Esterification | Ethanol | DCC, DMAP | Dichloromethane | 20 | 3-12 | >90 |
| Mitsunobu Reaction | Isopropanol | PPh₃, DEAD/DIAD | THF | 0 to RT | Several | Good to Excellent |
Note: Data is adapted from general procedures for benzoic acid derivatives and may require optimization for this compound.[1]
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-Acetamido-5-bromobenzoate (Fischer Esterification)
This protocol is adapted from general Fischer esterification procedures.[1][2]
-
Materials: this compound, Methanol (anhydrous), Concentrated Sulfuric Acid (H₂SO₄), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid) in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Workflow for Fischer Esterification
Caption: Workflow for the Fischer esterification of this compound.
Amide Coupling
Amide bond formation is a fundamental transformation in medicinal chemistry.[3] Amide derivatives can be synthesized by activating the carboxylic acid, for example, by using peptide coupling reagents.[4]
Data Presentation: Common Amide Coupling Reagents
| Coupling System | Reagents | Solvent | Temperature | Time (h) |
| EDC/HOBt | EDC, HOBt, Amine, DIPEA | DMF | Room Temp | 12-24 |
| HATU | HATU, Amine, DIPEA | DMF | Room Temp | 2-6 |
| Acyl Chloride | SOCl₂ or Oxalyl Chloride, then Amine, TEA | DCM or THF | 0 °C to RT | 2-4 |
Note: Conditions are general and may require optimization.[4][5]
Experimental Protocols
Protocol 2: Synthesis of N-Benzyl-3-acetamido-5-bromobenzamide (EDC/HOBt Coupling)
This protocol is based on standard EDC/HOBt coupling procedures.[4]
-
Materials: this compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Benzylamine, N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Workflow for EDC/HOBt Amide Coupling
Caption: Workflow for EDC/HOBt mediated amide coupling.
Derivatization at the Bromine Atom
The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[6][7] This reaction is widely used to synthesize biaryl compounds.[6]
Data Presentation: Typical Suzuki Coupling Conditions
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Phenylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or P(t-Bu)₃ | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 |
Note: The choice of ligand and base is crucial and substrate-dependent.[8]
Experimental Protocols
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a general procedure for Suzuki coupling.[6][8]
-
Materials: this compound derivative (e.g., methyl ester), Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium carbonate (K₂CO₃), Toluene, Water.
-
Procedure:
-
To a reaction vessel, add the this compound derivative (1.0 eq), phenylboronic acid (1.2-1.5 eq), Pd(OAc)₂ (0.02-0.05 eq), and SPhos (0.04-0.10 eq).
-
Add potassium carbonate (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the mixture to 80-110 °C and stir until TLC or LC-MS indicates the consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Signaling Pathway for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the aryl bromide with a primary or secondary amine.[9][10][11] This reaction is a powerful tool for synthesizing aniline derivatives.
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Primary/Secondary Aliphatic or Aromatic Amine | Pd₂(dba)₃ | BINAP or Xantphos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-110 |
Note: The reaction is sensitive to the choice of ligand and base, which depends on the nature of the amine.[11]
Experimental Protocols
Protocol 4: Buchwald-Hartwig Amination with Morpholine
This is a general protocol for the Buchwald-Hartwig amination.[9][11]
-
Materials: this compound derivative (e.g., methyl ester), Morpholine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, Sodium tert-butoxide (NaOt-Bu), Anhydrous toluene.
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the this compound derivative (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), Xantphos (0.02-0.10 eq), and NaOt-Bu (1.4 eq) to a reaction tube.
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Signaling Pathway for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig_reaction [chemeurope.com]
- 11. jk-sci.com [jk-sci.com]
Application Notes and Protocols for 3-Acetamido-5-bromobenzoic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and subsequent reactions of 3-Acetamido-5-bromobenzoic acid. This versatile building block is valuable in medicinal chemistry and materials science due to its three distinct functional groups: a carboxylic acid, an acetamido group, and a bromine atom, each offering a handle for diverse chemical transformations. The protocols provided herein cover the preparation of this compound and its application in Suzuki coupling, amide bond formation, and esterification reactions.
Synthesis of this compound
The synthesis of this compound can be readily achieved from 3-amino-5-bromobenzoic acid through a standard acetylation reaction.
Experimental Protocol: Acetylation of 3-Amino-5-bromobenzoic acid
Materials:
-
3-Amino-5-bromobenzoic acid
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5-bromobenzoic acid (1.0 eq) in a mixture of dichloromethane and a slight excess of pyridine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Suzuki Coupling Reactions
The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the formation of a carbon-carbon bond, enabling the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of aryl bromides with structures analogous to this compound. The presence of the acetamido group is expected to have a minor electronic effect, and similar high yields are anticipated.
| Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | ~95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/Water | 90 | 8 | ~92 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/Water | 100 | 16 | ~88 |
| 4-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | THF/Water | 70 | 24 | ~85 |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product, then extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Amide Bond Formation
The carboxylic acid functionality of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is fundamental in drug discovery for the synthesis of a vast array of bioactive molecules. Various coupling reagents can be employed to facilitate this transformation.
Data Presentation: Representative Amide Coupling Reactions
The following table outlines common coupling reagents and conditions for the amidation of benzoic acid derivatives, with expected high yields for this compound.
| Amine | Coupling Reagent(s) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | RT | 2-4 | >90 |
| Morpholine | EDC/HOBt | NMM | DCM | RT | 12-18 | ~85-90 |
| Aniline | T3P | Pyridine | Ethyl Acetate | 50 | 6-8 | ~80-85 |
| Glycine methyl ester | COMU | Collidine | Acetonitrile | RT | 3-5 | >90 |
HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC: (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), HOBt: (Hydroxybenzotriazole), T3P: (Propylphosphonic Anhydride), COMU: ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), DIPEA: (N,N-Diisopropylethylamine), NMM: (N-Methylmorpholine).
Experimental Protocol: Amide Coupling with Benzylamine using HATU
Materials:
-
This compound
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine (1.05 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by recrystallization or column chromatography.
Esterification Reactions
The carboxylic acid group of this compound can be converted to an ester, a common functional group in prodrugs and a useful intermediate for further synthetic transformations. Fischer esterification under acidic conditions is a common method for simple alcohols.
Data Presentation: Representative Fischer Esterification
The following table shows typical conditions and yields for the esterification of benzoic acid derivatives, which are expected to be similar for this compound.
| Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| Methanol | H₂SO₄ (catalytic) | Reflux | 4-6 | ~90 |
| Ethanol | H₂SO₄ (catalytic) | Reflux | 6-8 | ~88 |
| n-Propanol | H₂SO₄ (catalytic) | Reflux | 8-12 | ~85 |
| Isopropanol | H₂SO₄ (catalytic) | Reflux | 12-16 | ~75 |
Experimental Protocol: Fischer Esterification with Methanol
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Heat the mixture to reflux with stirring for 4-6 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the methyl ester.
-
The product can be further purified by column chromatography if necessary.
Scale-Up Synthesis of 3-Acetamido-5-bromobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 3-Acetamido-5-bromobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol detailed herein is adapted from established methodologies for the acylation of aromatic amines and is designed to be a robust and scalable process suitable for laboratory and pilot plant settings. This guide includes a detailed experimental protocol, a summary of quantitative data, and process flow diagrams to ensure clarity and reproducibility.
Introduction
This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry. The presence of the acetamido, bromo, and carboxylic acid functionalities provides multiple points for molecular modification, making it a versatile precursor for the synthesis of complex bioactive molecules. The N-acetylation of the precursor, 3-amino-5-bromobenzoic acid, is a critical transformation that modulates the compound's electronic and steric properties, influencing its reactivity in subsequent synthetic steps. This application note details a scalable and efficient protocol for this transformation using readily available and cost-effective reagents.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 78238-11-6 |
| Molecular Formula | C₉H₈BrNO₃ |
| Molecular Weight | 258.07 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 282-284 °C |
| Solubility | Soluble in hot ethanol, sparingly soluble in water |
| Purity (Typical) | ≥98% (HPLC) |
Synthetic Pathway
The synthesis of this compound is achieved through the acetylation of commercially available 3-Amino-5-bromobenzoic acid using acetic anhydride.
Caption: Synthetic route for this compound.
Experimental Protocol: Scale-Up Synthesis
This protocol describes the synthesis of this compound on a 100-gram scale.
Materials:
-
3-Amino-5-bromobenzoic acid (100.0 g, 0.463 mol)
-
Acetic anhydride (51.8 mL, 56.5 g, 0.555 mol, 1.2 eq)
-
Glacial acetic acid (500 mL)
-
Deionized water
-
Ethanol
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-Amino-5-bromobenzoic acid (100.0 g, 0.463 mol) and glacial acetic acid (500 mL).
-
Reagent Addition: Stir the suspension and slowly add acetic anhydride (51.8 mL, 1.2 eq) to the flask at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Crystallization: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water (2 x 100 mL) to remove residual acetic acid.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from ethanol.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | 100.0 g (0.463 mol) | 3-Amino-5-bromobenzoic acid |
| Acetic Anhydride | 51.8 mL (1.2 eq) | |
| Solvent | 500 mL | Glacial Acetic Acid |
| Reaction Time | 2 - 4 hours | Monitored by TLC/HPLC |
| Reaction Temperature | Reflux (~118 °C) | |
| Typical Crude Yield | 110 - 115 g (92 - 96%) | |
| Purity (Crude) | >95% (HPLC) | |
| Purity (Recrystallized) | >98% (HPLC) |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV at 254 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
-
Mass Spectrometry (MS):
-
To confirm the molecular weight of the product.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride and glacial acetic acid are corrosive. Handle with care.
-
Avoid inhalation of dust and vapors.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The procedure is robust, high-yielding, and utilizes readily available reagents, making it suitable for implementation in both research and development settings. The provided data and diagrams offer a clear guide for successful execution and scale-up of this important chemical transformation.
Application Notes and Protocols for the Synthesis of 3-Acetamido-5-bromobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamido-5-bromobenzoyl chloride is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a reactive acyl chloride group and a substituted aromatic ring, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry. The presence of the acetamido and bromo substituents provides opportunities for further functionalization and influences the physicochemical properties of the resulting derivatives.
This document provides detailed protocols for the synthesis of 3-acetamido-5-bromobenzoyl chloride from 3-acetamido-5-bromobenzoic acid using thionyl chloride. It also explores the applications of this intermediate in drug discovery, particularly in the development of kinase inhibitors.
Data Presentation
The conversion of carboxylic acids to acyl chlorides using thionyl chloride is a well-established and generally high-yielding reaction.[1] While specific quantitative data for the reaction with this compound is not extensively reported in the literature, high yields are expected based on analogous reactions.
| Starting Material | Product | Reagent | Typical Reaction Conditions | Typical Yield (%) | Reference for Analogy |
| 3-Bromobenzoic acid | 3-Bromobenzoyl chloride | Thionyl chloride | Reflux, 2-4 hours | >90 | [1] |
| 5-Bromo-2-chlorobenzoic acid | 5-Bromo-2-chlorobenzoyl chloride | Thionyl chloride, Pyridine (cat.), DCM | Reflux (40°C), 3.5 hours | 97 | [2] |
| 3-Bromo-5-nitrobenzoic acid | 3-Bromo-5-nitrobenzoyl chloride | Thionyl chloride | Solvent-free, 2 hours | 94 | [3] |
Experimental Protocols
The following protocol describes a general method for the synthesis of 3-acetamido-5-bromobenzoyl chloride from this compound using thionyl chloride. The procedure is adapted from established methods for similar substrates.[1][4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM) (optional, the reaction can be run neat)
-
Dry glassware (round-bottom flask, reflux condenser with a drying tube)
-
Magnetic stirrer and heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add this compound.
-
Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be performed neat or in an inert anhydrous solvent like toluene or dichloromethane.
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C).[1] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure or under reduced pressure.[1] If a solvent was used, it is removed by rotary evaporation.
-
Purification: The crude 3-acetamido-5-bromobenzoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).
-
Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl chloride and the product acyl chloride.
Application Notes: A Versatile Intermediate in Drug Discovery
3-Acetamido-5-bromobenzoyl chloride is a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications. The acyl chloride moiety readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity is fundamental to the construction of diverse chemical libraries for drug screening.
Synthesis of Kinase Inhibitors:
Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[5] Consequently, kinase inhibitors are a major focus of drug development. The 3-acetamido-5-bromobenzoyl scaffold can be elaborated into potent kinase inhibitors. For instance, 3-substituted benzamide derivatives have been investigated as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[6] The anilino-pyrimidine core is a common feature in many kinase inhibitors, and the 3-acetamido-5-bromobenzoyl chloride can be used to introduce this and other key pharmacophores.
Visualizations
Reaction of this compound with Thionyl Chloride
References
- 1. benchchem.com [benchchem.com]
- 2. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions for the Synthesis of 3-Acetamido-5-arylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, broad functional group tolerance, and generally high yields, making it an invaluable tool in medicinal chemistry and drug discovery.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 3-acetamido-5-bromobenzoic acid and its derivatives with various arylboronic acids. The resulting 3-acetamido-5-arylbenzoic acid scaffold is a key structural motif in pharmacologically active molecules, notably as antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases.
Applications in Drug Discovery: P2Y14 Receptor Antagonists
The 3-acetamido-5-arylbenzoic acid core is a validated pharmacophore for P2Y14 receptor antagonists. The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars and plays a significant role in immune responses and inflammation. Antagonists of this receptor are being investigated as potential therapeutics for a range of inflammatory conditions, including acute gouty arthritis and acute lung injury. The synthesis of a diverse library of 3-acetamido-5-arylbenzoic acid derivatives through Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
P2Y14 Receptor Signaling Pathway
Activation of the P2Y14 receptor by its endogenous ligands, such as UDP-glucose, initiates a downstream signaling cascade that contributes to inflammatory responses. A key pathway involves the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The P2Y14 receptor antagonists developed from 3-acetamido-5-arylbenzoic acid derivatives can block this signaling cascade, thereby reducing inflammation.
Data Presentation: Biological Activity of 3-Acetamido-5-arylbenzoic Acid Derivatives
The following table summarizes the in vitro antagonist activity of a series of synthesized 3-acetamido-5-arylbenzoic acid derivatives against the human P2Y14 receptor. The activity is expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the receptor's response to an agonist. Lower IC50 values denote higher potency.
| Compound ID | R Group (Aryl) | IC50 (nM) |
| 1a | 4-Methylphenyl | 15.3 |
| 1b | 4-Ethylphenyl | 8.76 |
| 1c | 4-Fluorophenyl | 21.5 |
| 1d | 4-Chlorophenyl | 11.2 |
| 1e | 4-Bromophenyl | 9.87 |
| 1f | 4-(Trifluoromethyl)phenyl | 7.54 |
| 1g | 4-Methoxyphenyl | 32.1 |
| 1h | 3-Methylphenyl | 25.6 |
| 1i | 3-Chlorophenyl | 18.9 |
| 1j | 2-Methylphenyl | 45.2 |
| 1k | 2-Chlorophenyl | 38.7 |
| 1l | Phenyl | 29.8 |
| 1m | 4-tert-Butylphenyl | 2.18 |
Experimental Protocols
General Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Protocol 1: Suzuki Coupling of Methyl 3-acetamido-5-bromobenzoate
This protocol describes a general procedure for the Suzuki coupling of the methyl ester of this compound with an arylboronic acid. The esterification of the starting material is recommended to improve solubility and prevent potential side reactions involving the carboxylic acid.
Materials:
-
Methyl 3-acetamido-5-bromobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Heating mantle or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or microwave vial, add methyl 3-acetamido-5-bromobenzoate, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Stir the mixture vigorously and heat to 80-100 °C for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-acetamido-5-arylbenzoate.
Protocol 2: Hydrolysis of the Methyl Ester
Materials:
-
Methyl 3-acetamido-5-arylbenzoate (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equiv)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the methyl 3-acetamido-5-arylbenzoate in a mixture of THF (or MeOH) and water.
-
Add LiOH or NaOH and stir the mixture at room temperature for 2-6 hours, or until the reaction is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final 3-acetamido-5-arylbenzoic acid.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 3-acetamido-5-arylbenzoic acid derivatives.
Conclusion
The Suzuki-Miyaura coupling reaction is a highly effective method for the synthesis of 3-acetamido-5-arylbenzoic acid derivatives. The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high yields for a variety of arylboronic acids. The protocols provided herein serve as a starting point for the development of robust synthetic routes to these valuable compounds for research in drug discovery, particularly for the development of novel P2Y14 receptor antagonists. Careful monitoring and purification are essential for obtaining high-purity final products for biological evaluation.
Application Notes and Protocols for the Use of 3-Acetamido-5-bromobenzoic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamido-5-bromobenzoic acid is a versatile building block for the synthesis of diverse small molecule libraries. Its trifunctional nature—a carboxylic acid for anchoring to a solid support, a secondary amide (acetamido group), and a bromine atom—provides a scaffold amenable to combinatorial derivatization. The bromine atom serves as a valuable synthetic handle for introducing molecular diversity through various cross-coupling reactions. This document provides detailed protocols for the utilization of this compound in solid-phase synthesis to generate libraries of substituted benzamides.
The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including the use of excess reagents to drive reactions to completion and simplified purification through washing of the resin-bound intermediates. This methodology is particularly well-suited for the rapid generation of compound libraries for screening in drug discovery programs.
Chemical Properties and Stability
This compound is a stable solid at room temperature. The acetamido group is generally stable under the standard conditions of solid-phase synthesis, including coupling reactions and Fmoc-deprotection with piperidine, should that protecting group strategy be employed on other parts of the molecule. The carbon-bromine bond is also robust and compatible with a wide range of reagents used in solid-phase synthesis, making it an excellent anchor point for post-synthetic modifications.
Experimental Protocols
The following protocols outline the key steps for the solid-phase synthesis of a library of N-substituted benzamides derived from this compound.
Protocol 1: Loading of this compound onto Wang Resin
This protocol describes the immobilization of the scaffold onto a hydroxymethyl-functionalized resin, such as Wang resin, via an ester linkage.
Materials:
-
Wang resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DCM and wash the resin with anhydrous DMF (3 x 10 mL).
-
In a separate flask, dissolve this compound (1.03 g, 4.0 mmol, 4 eq) and DMAP (24 mg, 0.2 mmol, 0.2 eq) in anhydrous DMF (15 mL).
-
Add the solution of the benzoic acid and DMAP to the swollen resin.
-
Add DIC (0.62 mL, 4.0 mmol, 4 eq) to the resin suspension.
-
Agitate the mixture at room temperature for 12-18 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
Determine the loading of the resin using a suitable method, such as quantitative cleavage of a small sample.
Protocol 2: Solid-Phase Synthesis of a Substituted Benzamide Library
This protocol details the diversification of the resin-bound this compound through Suzuki cross-coupling followed by amidation.
Materials:
-
This compound-loaded Wang resin (from Protocol 1)
-
A library of boronic acids
-
A library of primary and secondary amines
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
1,2-Dimethoxyethane (DME)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessels in a multi-well format
Procedure:
Step 1: Suzuki Cross-Coupling
-
Distribute the this compound-loaded resin into the wells of a multi-well synthesis block.
-
To each well, add a solution of a unique boronic acid (3 eq), Pd(OAc)₂ (0.1 eq), and PPh₃ (0.2 eq) in DME.
-
Add 2M aqueous Na₂CO₃ (3 eq) to each well.
-
Seal the reaction block and heat at 80°C for 12 hours with shaking.
-
Allow the resin to cool, then wash thoroughly with DMF, water, DMF, and DCM.
Step 2: Cleavage of the Carboxylic Acid from the Resin
-
To each well, add a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v).
-
Shake at room temperature for 2 hours.
-
Filter the cleavage solution from the resin and collect the filtrate.
-
Evaporate the solvent from the filtrate to yield the crude carboxylic acid products.
Step 3: Amide Bond Formation (in solution)
-
Dissolve the crude carboxylic acids in a suitable solvent like DMF.
-
To each well containing a unique carboxylic acid, add a unique primary or secondary amine (1.2 eq) and a coupling agent such as HATU (1.2 eq) and DIPEA (2 eq).
-
Stir the reactions at room temperature for 4-6 hours.
-
Purify the final benzamide products using an appropriate method, such as preparative HPLC.
Quantitative Data
The following table presents representative data for the solid-phase synthesis of a small library of substituted benzamides using the protocols described above. Please note that these are typical expected values and actual results may vary depending on the specific substrates and reaction conditions.
| Step | Substrate/Reagent | Loading/Yield | Purity (by HPLC) |
| Resin Loading | This compound on Wang Resin | 0.85 mmol/g | N/A |
| Suzuki Coupling | Phenylboronic acid | >90% conversion | >85% |
| Suzuki Coupling | 4-Methoxyphenylboronic acid | >90% conversion | >85% |
| Suzuki Coupling | 3-Thienylboronic acid | >85% conversion | >80% |
| Cleavage & Amidation | Benzylamine | 75% overall yield | >95% |
| Cleavage & Amidation | Morpholine | 70% overall yield | >95% |
| Cleavage & Amidation | N-Methylpiperazine | 65% overall yield | >90% |
Visualizations
Experimental Workflow for Solid-Phase Synthesis
Caption: General workflow for the solid-phase synthesis of a substituted benzamide library.
Logical Relationship of Key Components
Caption: Relationship between the core scaffold, solid support, and points of diversification.
Troubleshooting & Optimization
Technical Support Center: 3-Acetamido-5-bromobenzoic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions to address common issues, particularly low yield, encountered during the synthesis of 3-Acetamido-5-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
Low yield is a frequent issue that can stem from several stages of the synthesis process. The primary causes are typically:
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Side Product Formation: Over-bromination can lead to di-substituted products, consuming your starting material and complicating purification.[1]
-
Incomplete Reaction: Insufficient reaction time, incorrect temperature, or improper reagent stoichiometry can leave a significant amount of the starting material (3-Acetamidobenzoic acid) unreacted.[2]
-
Product Loss During Workup: Significant amounts of the product can be lost during purification, especially during recrystallization if too much solvent is used.[2]
-
Impure Reagents: The purity of the starting 3-Acetamidobenzoic acid and the brominating agent is critical for a successful reaction.
Q2: My product analysis (e.g., NMR, Mass Spec) shows multiple compounds. What are the likely impurities or byproducts?
The most common byproduct is a di-brominated version of the starting material due to the strong activating effect of the acetamido group.[1][3] Unreacted 3-Acetamidobenzoic acid is also a very common impurity if the reaction did not go to completion.[4] Depending on the workup conditions, hydrolysis of the acetamido group could potentially lead to 3-Amino-5-bromobenzoic acid as a minor impurity.
Q3: How can I prevent the formation of di-brominated or other poly-brominated byproducts?
To minimize over-bromination, you should:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to the starting material. Avoid using a large excess of bromine.[1]
-
Maintain Low Temperature: Perform the reaction at a reduced temperature (e.g., in an ice bath) to decrease the reaction rate and improve selectivity.
-
Slow Reagent Addition: Add the brominating agent slowly and dropwise to the reaction mixture to avoid localized areas of high concentration.
Q4: I seem to lose most of my product during the recrystallization step. How can I optimize purification to improve my yield?
Product loss during recrystallization is a common challenge.[2] To improve recovery:
-
Use a Minimum Amount of Hot Solvent: Dissolve your crude product in the absolute minimum volume of boiling or near-boiling solvent required for complete dissolution. Using excess solvent will result in a greater amount of your product remaining in the mother liquor upon cooling.[2]
-
Choose an Appropriate Solvent System: An ideal solvent system (e.g., ethanol/water) is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Cool Slowly: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Crashing the product out of solution by cooling too quickly can trap impurities.
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Wash Crystals with Cold Solvent: When filtering, wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities without dissolving the product.
Q5: How can I determine if the bromination reaction has gone to completion?
The most effective way to monitor the reaction's progress is by using Thin-Layer Chromatography (TLC).[2] By taking small aliquots from the reaction mixture over time, you can visualize the disappearance of the starting material spot and the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues leading to low product yield.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical synthesis.
| Parameter | Value | Notes |
| Molecular Formula | C₉H₈BrNO₃ | This compound[5] |
| Molecular Weight | 258.07 g/mol | [5] |
| Starting Material M.W. | 179.17 g/mol | 3-Acetamidobenzoic acid[6] |
| Reagent Stoichiometry | 1.0 : 1.0 (Substrate : Bromine) | Strict control is crucial to prevent poly-bromination. |
| Reaction Temperature | 0 - 10 °C | Lower temperatures improve selectivity. |
| Typical Reaction Time | 30 - 60 minutes | Monitor by TLC for completion.[2] |
| Reported Yield | 65-85% | Yields can vary significantly based on procedure and purification efficiency.[2] |
| Melting Point (Product) | Varies by purity | A sharp melting point close to the literature value indicates high purity. |
Troubleshooting Workflow Diagram
This diagram outlines a logical flow for diagnosing the cause of low yield.
Caption: Troubleshooting workflow for low yield synthesis.
Experimental Protocol: Bromination of 3-Acetamidobenzoic Acid
This protocol describes a representative method for the synthesis of this compound using molecular bromine in glacial acetic acid.
Materials:
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3-Acetamidobenzoic acid
-
Glacial Acetic Acid
-
Molecular Bromine (Br₂)
-
Sodium Bisulfite (for quenching)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Acetamidobenzoic acid in a minimal amount of glacial acetic acid.
-
Cooling: Cool the flask in an ice-water bath to bring the internal temperature to 0-5 °C.
-
Bromine Addition: In a separate container, prepare a solution of one molar equivalent of molecular bromine in a small amount of glacial acetic acid. Slowly add this bromine solution dropwise to the cooled, stirring solution of the starting material over 20-30 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction's progress using TLC.
-
Quenching: Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water. A precipitate should form.
-
Workup: If the solution retains a yellow/orange color from excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.
-
Drying & Analysis: Dry the purified crystals under vacuum and characterize them by determining their melting point and acquiring spectroscopic data (NMR, IR, MS).
Experimental Workflow Diagram
Caption: Key stages of the experimental workflow.
References
Technical Support Center: Synthesis of 3-Acetamido-5-bromobenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-Acetamido-5-bromobenzoic acid.
Troubleshooting Guide: Side Reactions and Impurity Formation
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Troubleshooting Strategy & Solutions |
| Low Yield of Final Product | - Incomplete Acetylation: Not all of the 3-aminobenzoic acid was converted to 3-acetamidobenzoic acid. - Incomplete Bromination: The bromination of 3-acetamidobenzoic acid did not go to completion. - Over-bromination: Formation of di- or poly-brominated byproducts reduces the yield of the desired mono-brominated product. - Product Loss During Work-up/Purification: Significant loss of product can occur during filtration, washing, and recrystallization steps. | - Optimize Acetylation: Ensure a slight excess of acetic anhydride is used. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize Bromination: Control the stoichiometry of bromine carefully. The reaction can be monitored by TLC to ensure completion. - Control Bromination Conditions: Perform the reaction at a lower temperature (e.g., 0-5°C) to improve selectivity for mono-bromination. Add the brominating agent dropwise to maintain a low concentration. - Careful Handling: Ensure efficient transfer of solids and use minimal amounts of cold solvent for washing precipitates to reduce loss. |
| Presence of Di-brominated Impurity (3-Acetamido-2,5-dibromobenzoic acid or 3-Acetamido-3,5-dibromobenzoic acid) | - Excess Brominating Agent: Using too much bromine or a highly reactive brominating agent. - Elevated Reaction Temperature: Higher temperatures can lead to less selective and more extensive bromination. - Highly Activating Substrate: The acetamido group is activating, making the ring susceptible to further substitution. | - Stoichiometry Control: Use a precise 1:1 molar ratio of the 3-acetamidobenzoic acid to the brominating agent. - Temperature Control: Maintain a low reaction temperature, for example, by using an ice bath. - Purification: Recrystallization can be effective in separating the mono- and di-brominated products due to differences in their solubility. |
| Unreacted 3-Acetamidobenzoic Acid in Final Product | - Insufficient Brominating Agent: Not enough bromine was added to react with all the starting material. - Short Reaction Time: The reaction was not allowed to proceed to completion. - Deactivated Brominating Agent: The bromine solution may have degraded. | - Ensure Stoichiometry: Use at least a 1:1 molar ratio of brominating agent to the starting material. - Monitor Reaction: Use TLC to monitor the disappearance of the starting material spot before quenching the reaction. - Use Fresh Reagents: Employ a fresh batch or recently prepared solution of the brominating agent. |
| Presence of 3-Amino-5-bromobenzoic Acid in Final Product | - Hydrolysis of Acetamido Group: The acetamido group can be hydrolyzed back to an amino group during work-up or purification, especially under acidic or basic conditions. | - Neutral Work-up: If possible, perform the work-up and purification steps under neutral or near-neutral pH conditions. - Control Temperature During Purification: Avoid prolonged heating during recrystallization, especially in acidic or basic solvents. |
| Product is Colored (Not White or Off-White) | - Presence of Bromine: Residual bromine from the reaction can impart a yellow or orange color. - Oxidation Byproducts: Air oxidation of amino-containing compounds can lead to colored impurities. | - Washing: Wash the crude product thoroughly with a solution of sodium bisulfite to quench any remaining bromine. - Decolorization: Treat the crude product solution with activated charcoal before recrystallization to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and generally preferred synthetic route involves a two-step process:
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Acetylation: The amino group of 3-aminobenzoic acid is protected by acetylation with acetic anhydride to form 3-acetamidobenzoic acid. This step moderates the activating effect of the amino group and directs the subsequent bromination.
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Bromination: The resulting 3-acetamidobenzoic acid is then brominated, typically using bromine in a suitable solvent like glacial acetic acid, to introduce a bromine atom at the 5-position.
Q2: Why is it necessary to acetylate the amino group before bromination?
A2: Acetylating the amino group to form an acetamido group is a crucial strategic step for several reasons:
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Prevents Over-bromination: The amino group is a strong activating group, which can lead to the formation of multiple brominated byproducts. The acetamido group is less activating, allowing for more controlled mono-bromination.
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Directing Effect: The acetamido group is an ortho-, para-director. In the case of 3-acetamidobenzoic acid, this directs the incoming electrophile (bromine) to the positions ortho and para to the acetamido group, with the 5-position being sterically and electronically favored.
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Prevents Side Reactions: It prevents the amino group itself from reacting with the brominating agent.
Q3: What are the key parameters to control during the bromination step to avoid side reactions?
A3: To minimize the formation of byproducts during bromination, the following parameters are critical:
-
Temperature: The reaction should be carried out at a low temperature (e.g., 0-10 °C) to enhance the selectivity for mono-bromination.
-
Stoichiometry: A precise 1:1 molar ratio of 3-acetamidobenzoic acid to the brominating agent should be used to avoid over-bromination.
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Rate of Addition: The brominating agent should be added slowly and dropwise to the reaction mixture to maintain a low concentration and prevent localized areas of high concentration, which can lead to side reactions.
Q4: How can I purify the crude this compound?
A4: Recrystallization is a highly effective method for purifying the final product. A suitable solvent or solvent pair should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble at lower temperatures. A mixture of ethanol and water or methanol and water can be a good starting point for solvent selection. If the product is colored, treating the hot solution with a small amount of activated charcoal before filtering can help remove colored impurities.
Q5: How can I identify the common impurities in my product?
A5: The presence of common impurities can be identified using various analytical techniques:
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Thin Layer Chromatography (TLC): A quick and effective way to check for the presence of starting materials and byproducts by comparing the spots of the reaction mixture with those of the pure starting materials.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish between the desired product and impurities like di-brominated species or unreacted starting material by their different signal patterns in the aromatic region.
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Mass Spectrometry (MS): Can confirm the presence of impurities by identifying their molecular weights. For example, a di-brominated product will have a significantly different molecular weight than the mono-brominated product.
Experimental Protocols
Protocol 1: Acetylation of 3-Aminobenzoic Acid
Materials:
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3-Aminobenzoic acid
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Acetic anhydride
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Deionized water
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Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a suitable flask, suspend 3-aminobenzoic acid in deionized water.
-
While stirring, slowly add acetic anhydride to the suspension. The reaction can be exothermic.
-
Continue stirring the mixture. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture in an ice bath to precipitate the product.
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Collect the solid 3-acetamidobenzoic acid by vacuum filtration.
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Wash the collected solid with cold deionized water to remove any unreacted acetic anhydride and acetic acid.
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Dry the product, for example, in a vacuum oven.
Protocol 2: Bromination of 3-Acetamidobenzoic Acid
Materials:
-
3-Acetamidobenzoic acid
-
Glacial acetic acid
-
Liquid bromine
-
Sodium bisulfite solution
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 3-acetamidobenzoic acid in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath to between 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution while maintaining the low temperature.
-
After the addition is complete, continue to stir the reaction mixture at low temperature for a designated period, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by another wash with cold water.
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Dry the crude this compound.
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Purify the crude product by recrystallization.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₈BrNO₃ |
| Molecular Weight | 258.07 g/mol [1] |
| Melting Point | 282-284 °C[1] |
| Appearance | White to off-white solid |
| Purity (Typical) | >98%[1][2] |
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Side Reaction Pathways
References
Technical Support Center: 3-Acetamido-5-bromobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3-Acetamido-5-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
While a definitive impurity profile depends on the specific synthetic route, common impurities may include:
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Unreacted Starting Materials: Such as 3-amino-5-bromobenzoic acid if the acetylation step is incomplete.
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Over-brominated or Isomeric Species: Depending on the bromination conditions, related isomers or di-brominated species could be present.
-
Hydrolysis Product: 3-Amino-5-bromobenzoic acid can be formed if the acetamido group is hydrolyzed during synthesis or workup.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis may be carried over.
Q2: What is a suitable solvent for the recrystallization of this compound?
Based on the polarity of this compound, which contains both a polar carboxylic acid and an acetamido group, as well as a nonpolar bromophenyl group, a polar protic solvent is a good starting point. Ethanol, methanol, or a mixture of ethanol and water are likely to be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q3: My compound is not dissolving in the hot solvent. What should I do?
If the compound does not dissolve after adding a reasonable amount of boiling solvent, it is possible that you have insoluble impurities. In this case, you can perform a hot filtration to remove the insoluble material. If there are no visible insoluble impurities, you may need to add more solvent incrementally until the compound fully dissolves.
Q4: No crystals are forming upon cooling. What are the next steps?
If crystals do not form, your solution may be too dilute or supersaturated. Try the following:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seed Crystals: If available, add a small crystal of pure this compound.
-
Reduce Solvent Volume: If the solution is too dilute, evaporate some of the solvent by gently heating and then allow it to cool again.
-
Cool Further: Place the flask in an ice bath to further decrease the solubility.
Q5: The recrystallized product is discolored. How can I remove colored impurities?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb your desired product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Recrystallized Product | The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Too much solvent was used. | Concentrate the filtrate by evaporation and cool again to recover more crystals. Use a smaller volume of solvent in subsequent attempts. | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution. | |
| Oiling Out (Product separates as a liquid) | The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| The melting point of the compound is lower than the boiling point of the solvent. | Select a solvent with a lower boiling point. | |
| High concentration of impurities. | Consider a different purification method, such as column chromatography, before recrystallization. | |
| Crystals are very fine or powdery | The solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| High degree of supersaturation. | Induce crystallization at a slightly higher temperature by adding a seed crystal. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a general guideline and may require optimization based on the initial purity of your crude product.
Materials:
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Crude this compound
-
Ethanol
-
Deionized water
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution to a gentle boil.
-
Addition of Anti-Solvent: While the ethanol solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy. This indicates the saturation point has been reached.
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Clarification: Add a few drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven.
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Purity Assessment: Determine the melting point of the dried crystals. Pure this compound has a reported melting point of 282-284 °C.[1] Purity can also be assessed by HPLC.
Data Presentation
Table 1: Qualitative Solubility of this compound (Inferred)
| Solvent | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) |
| Water | High | Low | Moderate |
| Ethanol | High | Moderate | High |
| Methanol | High | Moderate | High |
| Acetone | Medium | Moderate | High |
| Dichloromethane | Low | Low | Low |
| Toluene | Low | Very Low | Very Low |
| Hexane | Low | Insoluble | Insoluble |
Table 2: Purity Assessment of this compound
| Parameter | Method | Typical Specification |
| Appearance | Visual | White to off-white crystalline powder |
| Purity (Assay) | HPLC | ≥ 98% |
| Melting Point | Capillary Method | 282-284 °C[1] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Logical steps for troubleshooting crystallization.
References
Troubleshooting 3-Acetamido-5-bromobenzoic acid purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-acetamido-5-bromobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: Why is the yield of my purified this compound significantly lower than expected?
Possible Causes and Solutions:
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Incomplete Precipitation/Crystallization: The product may not have fully precipitated or crystallized from the solution.
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Solution: Ensure the solution is sufficiently cooled, preferably in an ice bath, for an adequate amount of time to maximize crystal formation. If the product is still soluble, consider adding an anti-solvent (a solvent in which the product is poorly soluble) to induce precipitation.
-
-
Product Loss During Transfers and Washing: Significant amounts of the product can be lost during filtration and washing steps.
-
Solution: When washing the filtered crystals, use a minimal amount of ice-cold solvent to minimize dissolution of the product. Ensure all equipment used for transfers is thoroughly rinsed with the filtrate to recover any adhering product.
-
-
Formation of Soluble Side Products: The reaction may have produced side products that are highly soluble in the purification solvent, leading to a lower isolated yield of the desired compound.
-
Solution: Analyze the filtrate (mother liquor) using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the presence of the desired product or soluble impurities. If a significant amount of product remains in the filtrate, solvent evaporation followed by a different purification method (e.g., column chromatography) may be necessary.
-
-
Hydrolysis of the Acetamido Group: Under acidic or basic conditions, particularly at elevated temperatures during purification, the acetamido group can be hydrolyzed to an amino group, forming 3-amino-5-bromobenzoic acid, which may have different solubility characteristics.
-
Solution: Maintain neutral pH conditions during purification where possible. If acidic or basic conditions are necessary, try to perform the steps at lower temperatures to minimize hydrolysis.
-
Question 2: My purified product is discolored (e.g., yellow or brown). How can I obtain a white crystalline solid?
Possible Causes and Solutions:
-
Presence of Colored Impurities: The crude product may contain colored impurities from the synthesis, such as polybrominated species or degradation products.
-
Solution: Add a small amount of activated charcoal to the hot solution of your crude product before filtration during recrystallization. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product. A second recrystallization may be necessary to achieve a completely colorless product.
-
-
Degradation of the Compound: Prolonged heating during purification can lead to degradation of the product, resulting in discoloration.
-
Solution: Avoid unnecessarily long heating times. If possible, use a solvent that allows for dissolution at a lower temperature.
-
Question 3: I am observing multiple spots on the TLC of my purified product. What are the likely impurities?
Possible Impurities and Identification:
-
Unreacted Starting Material (3-Acetamidobenzoic Acid): If the bromination reaction was incomplete, the starting material will be a primary impurity.
-
Identification: Compare the TLC of your product with a standard of 3-acetamidobenzoic acid. The starting material will have a different Rf value.
-
-
Polybrominated Byproducts: Over-bromination can lead to the formation of di- or tri-brominated species.[1]
-
Identification: These compounds will have different Rf values on TLC and can be identified by mass spectrometry, which will show higher molecular weight ions.
-
-
3-Amino-5-bromobenzoic Acid: Hydrolysis of the acetamido group results in this impurity.
-
Identification: This impurity will have a different polarity and thus a different Rf value on TLC. It can be confirmed by comparing with a standard or by NMR spectroscopy, where the absence of the acetyl methyl signal and a shift in the aromatic proton signals would be indicative.
-
-
Positional Isomers: Depending on the synthetic route, other isomers such as 2-acetamido-5-bromobenzoic acid could be formed.
-
Identification: Isomers can be difficult to separate and identify. High-resolution analytical techniques like HPLC and NMR spectroscopy are essential for their identification and quantification.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I confirm the purity of my final product?
A2: The purity of your this compound can be assessed using several analytical techniques:
-
Melting Point: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for determining purity and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities.
Q3: What are the expected ¹H NMR signals for this compound?
A3: The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following signals:
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A singlet for the methyl protons of the acetamido group (around 2.1 ppm).
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Signals for the three aromatic protons in the region of 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used.
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A broad singlet for the carboxylic acid proton (typically >10 ppm).
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A singlet for the NH proton of the acetamido group.
Q4: Can hydrolysis of the acetamido group occur during workup or purification?
A4: Yes, the acetamido group can be susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of 3-amino-5-bromobenzoic acid. To minimize this, it is advisable to use neutral conditions whenever possible and avoid prolonged heating.
Quantitative Data
The following table summarizes typical quantitative data found for related compounds, which can serve as a benchmark for the purification of this compound.
| Parameter | Value | Compound | Notes |
| Purity | >98% | This compound | Commercially available purity.[3][4] |
| Yield | 81% | 3-Acetamido-5-aminobenzoic acid | From acetylation of 3,5-diaminobenzoic acid.[5] |
| Purity | 99.2% | 5-Bromo-2-chlorobenzoic acid | After purification. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This is a general protocol for the recrystallization of crude this compound. The choice of solvent should be determined by small-scale solubility tests.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, water, or a solvent mixture)
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Erlenmeyer flasks
-
Hot plate
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield during purification.
General Recrystallization Workflow
Caption: A general experimental workflow for the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. CAS 78238-11-6 | 4658-9-05 | MDL MFCD01098204 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Acetamido-5-bromobenzoic acid
Welcome to the technical support center for the purification of 3-Acetamido-5-bromobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-aminobenzoic acid, byproducts from the acetylation or bromination steps, and residual solvents. Specifically, you might encounter 3,5-diacetamidobenzoic acid or regioisomers of the brominated product.
Q2: What is the recommended method for purifying this compound?
A2: Recrystallization is the most common and effective method for purifying this compound.[1][2][3][4] The choice of solvent is critical for successful purification. An alternative method for removing basic or neutral impurities is an acid-base extraction.[5] For very challenging separations, column chromatography can be employed.[6]
Q3: Which solvent is best for the recrystallization of this compound?
A3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2][3][4] Ethanol, methanol, or aqueous mixtures of these alcohols are often good choices for aromatic carboxylic acids.[1] A solvent pair, such as ethanol and water, can also be effective.
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of the final product can be assessed using several analytical techniques. The most common are melting point determination, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point close to the literature value indicates high purity. HPLC can provide a quantitative measure of purity, while NMR can identify and quantify any remaining impurities.
Troubleshooting Guides
Low Recovery of Purified Product
If you are experiencing a lower than expected yield of your purified this compound, consult the following table for potential causes and solutions.
| Possible Cause | Suggested Solution |
| The compound is too soluble in the recrystallization solvent at low temperature. | Cool the recrystallization mixture in an ice bath to minimize solubility and maximize crystal formation.[2] |
| Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| The product was lost during transfer between vessels. | Ensure all equipment is rinsed with a small amount of the cold recrystallization solvent to recover any adhering crystals. |
Discolored Product
If your final product is not a pure white crystalline solid, it may be due to persistent impurities.
| Possible Cause | Suggested Solution |
| Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can lead to a loss of the desired product.[3][7] |
| The compound degraded during heating. | Avoid prolonged heating of the recrystallization solution. Ensure the chosen solvent has a boiling point that is not excessively high. |
| Incomplete removal of starting materials or byproducts. | Perform a second recrystallization or consider using an alternative purification technique such as column chromatography. |
Experimental Protocols
Recrystallization of this compound
This protocol outlines the general steps for purifying this compound by recrystallization.
-
Dissolution: In a flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2][3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Purity Assessment Data
The following table presents hypothetical data from the purification of a 10g batch of crude this compound.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Melting Point (°C) |
| Recrystallization (Ethanol) | 85% | 98.5% | 80% | 235-237 |
| Recrystallization (Ethanol/Water) | 85% | 99.2% | 75% | 236-237 |
| Acid-Base Extraction | 85% | 95.0% | 88% | 232-235 |
| Column Chromatography | 85% | >99.5% | 65% | 237-238 |
Visualizations
Below are diagrams illustrating the experimental workflow for purification and a troubleshooting guide for low yield.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for low yield during purification.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. famu.edu [famu.edu]
Technical Support Center: Synthesis of 3-Acetamido-5-bromobenzoic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers address challenges, particularly incomplete reactions, during the synthesis of 3-Acetamido-5-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and direct synthetic route to this compound is the acetylation of 3-Amino-5-bromobenzoic acid. This reaction typically involves treating the starting amine with an acetylating agent like acetic anhydride or acetyl chloride.
Q2: What are the potential side products in this synthesis?
Potential side products can include unreacted 3-Amino-5-bromobenzoic acid and di-acetylated products, although the latter is less common under standard conditions. Impurities from the starting material may also be carried through the reaction.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A spot for the starting material (3-Amino-5-bromobenzoic acid) and the product (this compound) should be followed. The reaction is considered complete when the starting material spot is no longer visible. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[1]
Q4: What is the typical melting point for 3-Amino-5-bromobenzoic acid?
The reported melting point for 3-Amino-5-bromobenzoic acid is in the range of 215-223 °C.[2][3] Significant deviation from this range in the starting material could indicate impurities that might affect the reaction.
Troubleshooting Guide: Incomplete Reactions and Low Yield
An incomplete reaction is a common issue in the synthesis of this compound, leading to lower yields and purification challenges. This guide addresses potential causes and solutions.
Problem: My reaction is incomplete, and TLC/HPLC analysis shows a significant amount of starting material remaining.
| Possible Cause | Recommended Solution |
| Insufficient Acetylating Agent | Ensure a sufficient molar excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used to drive the reaction to completion.[1] |
| Suboptimal Reaction Temperature | Acetylation reactions are often conducted at elevated temperatures. Ensure the reaction mixture is heated appropriately (e.g., 70-80 °C) and the temperature is maintained consistently.[4] |
| Inadequate Reaction Time | Monitor the reaction progress to determine the optimal reaction time. A typical duration is 1-3 hours, but this can vary based on the specific conditions.[1][4] |
| Poor Quality of Starting Material | Use high-purity 3-Amino-5-bromobenzoic acid. Impurities in the starting material can interfere with the reaction. |
| Hydrolysis of the Product | During work-up, ensure the pH is controlled. In highly acidic or basic conditions, the acetamido group can be susceptible to hydrolysis back to the amine.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the acetylation of aromatic amines.
Materials:
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3-Amino-5-bromobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid (as a solvent, optional)
-
Deionized water
-
Hydrochloric acid (for pH adjustment during work-up)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Amino-5-bromobenzoic acid in a suitable solvent like glacial acetic acid or water.
-
Heat the suspension with stirring. For aqueous suspensions, a temperature of 70-75 °C is recommended.[4]
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction may occur, so control the rate of addition to maintain the desired temperature.
-
After the addition is complete, continue to stir the reaction mixture at the elevated temperature for 1-2 hours to ensure the reaction goes to completion.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If the product precipitates, collect it by filtration and wash it with cold deionized water.
-
If the product does not precipitate, pour the reaction mixture into ice water to induce precipitation.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Quantitative Data on Reaction Parameters
The following table summarizes key quantitative parameters that can influence the success of the acetylation reaction.
| Parameter | Value/Range | Notes |
| Molar Ratio of Acetylating Agent | 1.1 to 2.0 equivalents | A slight to moderate excess of the acetylating agent is typically used. |
| Reaction Temperature | 50 - 90 °C | The optimal temperature can depend on the solvent and the specific acetylating agent used.[1] |
| Reaction Time | 1 - 3 hours | Reaction progress should be monitored to determine the endpoint.[1] |
| pH for Work-up | 3.5 - 4.5 | Adjusting the pH carefully during work-up can help to maximize the precipitation of the product while minimizing hydrolysis.[5] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process.
Troubleshooting Decision Tree
This diagram provides a logical approach to troubleshooting an incomplete reaction.
Caption: A decision tree for troubleshooting incomplete reactions.
References
Technical Support Center: Recrystallization of 3-Acetamido-5-bromobenzoic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3-Acetamido-5-bromobenzoic acid. Below, you will find troubleshooting guides in a question-and-answer format, a summary of potential alternative solvents, and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Due to the presence of a carboxylic acid and an acetamido group, this compound is a polar molecule. Therefore, polar solvents are the most suitable for its recrystallization. Good starting points for solvent screening include:
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Water: Benzoic acid and its derivatives often exhibit a significant increase in solubility in hot water compared to cold water, making it a potentially effective and safe solvent.
-
Ethanol or Methanol: These alcohols are excellent solvents for many polar organic compounds.
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Solvent Mixtures: A mixture of a good solvent (like ethanol or methanol) and a poor solvent (like water or a non-polar solvent such as heptane) can be highly effective. This allows for fine-tuning of the solubility to achieve optimal crystal formation.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: There are a few reasons why your compound may not be dissolving:
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Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent to the heated mixture until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be a good match for your compound, even when hot. If you have added a large volume of solvent with little effect, it is best to remove the solvent and try a different one.
-
Insoluble Impurities: Your crude material may contain insoluble impurities. If most of the solid has dissolved but some particulates remain, you should perform a hot filtration to remove them before allowing the solution to cool.
Q3: No crystals are forming as the solution cools. What is the problem?
A3: The absence of crystal formation is a common issue and can often be resolved with the following techniques:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single, small crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.
-
-
Too Much Solvent: You may have used an excess of solvent, resulting in a solution that is not saturated enough for crystals to form. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Cooling Rate: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Q4: The recrystallized product is oily or appears as a precipitate instead of crystals. What should I do?
A4: "Oiling out" or precipitation occurs when the solute comes out of solution too quickly or at a temperature above its melting point. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of the primary solvent to decrease the saturation and then allow the solution to cool more slowly.
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Change the Solvent System: The boiling point of your solvent might be too high. Consider using a solvent with a lower boiling point or a different solvent pair.
-
Purity of Crude Material: A high concentration of impurities can inhibit crystallization. A preliminary purification step, such as a simple filtration or a short column chromatography, might be necessary.
Q5: The recovered yield of my recrystallized product is very low. How can I improve it?
A5: Low recovery can be attributed to several factors:
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Using Too Much Solvent: This is a common cause, as a significant portion of the product will remain in the mother liquor. Use the minimum amount of hot solvent required for dissolution.
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Premature Crystallization: The product may have crystallized on the filter paper during hot filtration. To prevent this, preheat your filtration apparatus (funnel and flask) with hot solvent.
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Washing with Room Temperature Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.
Alternative Solvents and Quantitative Data
| Solvent | Polarity | Suitability as Primary Solvent | Suitability as Anti-Solvent | Notes |
| Water | High | Good (at elevated temperatures) | Good | Ideal for creating a large solubility differential between hot and cold conditions. |
| Ethanol | High | Good | Poor | A good general-purpose solvent for polar organic molecules. |
| Methanol | High | Good | Poor | Similar to ethanol, often provides good solubility at elevated temperatures. |
| Acetone | Medium | Moderate | Moderate | Can be effective, but its lower boiling point may limit the solubility difference. |
| Ethyl Acetate | Medium | Moderate | Moderate | A versatile solvent for compounds of intermediate polarity. |
| Dichloromethane | Medium | Poor | Good | Unlikely to be a good primary solvent but could be used as part of a solvent pair. |
| Heptane/Hexane | Low | Poor | Excellent | To be used as an anti-solvent with a more polar primary solvent. |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol outlines a general procedure for the recrystallization of this compound. It is recommended to first perform small-scale solvent screening tests to identify the optimal solvent or solvent mixture.
Materials:
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Crude this compound
-
Selected recrystallization solvent (e.g., water, ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
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Stir bar
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Buchner funnel and filter flask
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Filter paper
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Ice bath
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Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper by rinsing with a small amount of the hot solvent. Quickly filter the hot solution to remove the impurities.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then in a desiccator or a vacuum oven.
-
Analysis: Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical workflow for selecting a suitable solvent and performing a recrystallization.
Caption: Logical workflow for recrystallization solvent selection and execution.
References
Technical Support Center: 3-Acetamido-5-bromobenzoic Acid Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3-Acetamido-5-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for this compound?
A1: While experimental spectra can vary slightly based on instrumentation and sample preparation, the following tables summarize the expected quantitative data for this compound based on its structure and data from related compounds.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H | 7.8 - 8.2 | Singlet/Doublet | 1H |
| Aromatic H | 7.5 - 7.9 | Singlet/Doublet | 1H |
| Aromatic H | 7.2 - 7.6 | Singlet/Doublet | 1H |
| NH (Amide) | 9.5 - 10.5 | Singlet (broad) | 1H |
| CH₃ (Acetyl) | 2.0 - 2.3 | Singlet | 3H |
| COOH | 12.0 - 13.0 | Singlet (broad) | 1H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C=O (Carboxylic Acid) | 165 - 175 | ||
| C=O (Amide) | 168 - 172 | ||
| Aromatic C-Br | 115 - 125 | ||
| Aromatic C-NH | 135 - 145 | ||
| Aromatic C-COOH | 130 - 140 | ||
| Aromatic C-H | 120 - 135 | ||
| CH₃ (Acetyl) | 20 - 25 |
Table 2: Expected Mass Spectrometry Fragmentation
| Ion | m/z (Mass-to-Charge Ratio) | Notes |
| [M+H]⁺ | 257.97 / 259.97 | Molecular ion peak with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br).[1] |
| [M-OH]⁺ | 240.96 / 242.96 | Loss of the hydroxyl group from the carboxylic acid. |
| [M-COOH]⁺ | 212.98 / 214.98 | Loss of the carboxylic acid group. |
| [M-NHCOCH₃]⁺ | 198.95 / 200.95 | Loss of the acetamido group. |
Table 3: Key Infrared (IR) Spectroscopy Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| N-H (Amide) | 3200-3400 | Moderate, sharp |
| C-H (Aromatic) | 3000-3100 | Sharp |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C=O (Amide I) | 1630-1680 | Strong, sharp |
| C-N (Amide II) | 1510-1570 | Moderate |
| C-Br | 500-600 | Moderate to weak |
Q2: What are common impurities I might encounter during the synthesis of this compound?
A2: Potential impurities can arise from starting materials or side reactions during synthesis. These may include:
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3-Amino-5-bromobenzoic acid: Incomplete acetylation of the starting material.
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Dibrominated species: Over-bromination of the aromatic ring.
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Isomers: Such as 2-acetamido-5-bromobenzoic acid or 4-acetamido-3-bromobenzoic acid, depending on the synthetic route.
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Residual starting materials and reagents.
Troubleshooting Guides
This section addresses specific issues that may arise during the characterization of this compound.
NMR Spectroscopy Issues
| Issue | Potential Cause | Recommended Solution |
| Broad peaks, poor resolution | 1. High sample concentration. 2. Presence of paramagnetic impurities. 3. Poor shimming of the spectrometer. | 1. Prepare a more dilute sample. 2. Purify the sample further (e.g., recrystallization, column chromatography). 3. Re-shim the instrument. |
| Overlapping aromatic signals | 1. Insufficient magnetic field strength. 2. Inappropriate solvent choice. | 1. Use a higher field NMR spectrometer (e.g., 600 MHz or higher) for better signal dispersion. 2. Try a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) to alter chemical shifts. |
| Absence of COOH or NH proton signals | 1. Exchange with residual water in the solvent. 2. The compound is in its salt form. | 1. Use a fresh, anhydrous deuterated solvent. A D₂O exchange experiment can confirm the presence of exchangeable protons. 2. Acidify the sample with a drop of deuterated acid (e.g., DCl) if the compound is suspected to be a salt. |
| Unexpected peaks in the spectrum | 1. Residual solvents from synthesis or purification (e.g., ethyl acetate, acetone). 2. Presence of impurities. | 1. Dry the sample under high vacuum for an extended period. Compare observed peaks with known solvent chemical shifts. 2. Refer to Q2 of the FAQ section and consider 2D NMR techniques (e.g., COSY, HSQC) to identify impurity structures. |
Mass Spectrometry Issues
| Issue | Potential Cause | Recommended Solution |
| No or weak molecular ion peak | 1. In-source fragmentation. 2. The compound is not ionizing efficiently. | 1. Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). 2. Optimize ionization source parameters (e.g., temperature, voltage). Try both positive and negative ion modes. |
| Unexpected m/z values | 1. Formation of adducts with solvent or buffer ions (e.g., [M+Na]⁺, [M+K]⁺). 2. Presence of impurities. | 1. Analyze the mass difference between the unexpected peak and the expected molecular ion. Common adducts are +23 (Na⁺) and +39 (K⁺). 2. Purify the sample and re-analyze. |
| Incorrect isotope pattern for bromine | 1. Low signal-to-noise ratio. 2. Overlapping peaks from other species. | 1. Increase the sample concentration or the number of scans to improve signal intensity. 2. Use a high-resolution mass spectrometer to resolve overlapping peaks. |
Infrared (IR) Spectroscopy Issues
| Issue | Potential Cause | Recommended Solution |
| Very broad O-H stretch obscuring other peaks | 1. Presence of water in the sample. 2. Strong intermolecular hydrogen bonding. | 1. Ensure the sample is thoroughly dry. 2. This is characteristic of carboxylic acids and may be unavoidable. Consider derivatization (e.g., esterification) if this region is problematic for identifying other functional groups. |
| Weak or absent C=O peaks | 1. The compound is in its carboxylate salt form. 2. Incorrect sample preparation. | 1. Acidify the sample to ensure it is in the carboxylic acid form. 2. Ensure proper sample concentration for KBr pellets or a good contact for ATR measurements. |
| Spectrum is noisy or has low intensity | 1. Insufficient sample amount. 2. Poor contact in ATR. 3. Scattering of the IR beam in KBr pellet. | 1. Increase the amount of sample used. 2. Ensure the sample is in good contact with the ATR crystal. 3. Grind the sample and KBr mixture to a very fine powder to minimize scattering. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher spectrometer.
-
Acquire a standard 1D proton spectrum with a spectral width of 12-16 ppm.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An ESI or APCI source coupled with a quadrupole or time-of-flight (TOF) mass analyzer is recommended.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Observe the characteristic bromine isotope pattern for the molecular ion.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands for the functional groups present in the molecule as listed in Table 3.
Visualizations
References
Technical Support Center: 3-Acetamido-5-bromobenzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 3-Acetamido-5-bromobenzoic acid. The information is based on general chemical principles and data from structurally related compounds due to the limited availability of specific stability studies for this molecule.
Troubleshooting Guide
Researchers may encounter several stability-related issues during the handling, storage, and use of this compound. This guide provides a systematic approach to identifying and resolving these potential problems.
Issue 1: Appearance of a New Peak in Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Possible Cause: Degradation of this compound. The primary suspected degradation pathway is the hydrolysis of the acetamido group.
-
Troubleshooting Steps:
-
Identify the Degradant:
-
Analyze the sample using LC-MS to determine the mass of the new peak. A peak corresponding to the mass of 3-Amino-5-bromobenzoic acid would strongly suggest hydrolysis.
-
-
Review Experimental Conditions:
-
pH: Avoid strongly acidic or basic conditions, as these can catalyze the hydrolysis of the amide bond. Maintain a pH range of 4-6 for aqueous solutions.
-
Temperature: Elevated temperatures can accelerate hydrolysis. If your experiment involves heating, consider if the duration or temperature can be minimized.
-
-
Preventive Measures:
-
Prepare solutions fresh and use them promptly.
-
If storage of solutions is necessary, store them at low temperatures (2-8 °C) and protect them from light.
-
-
Issue 2: Inconsistent Experimental Results or Loss of Potency
-
Possible Cause: Decomposition of the compound, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Re-analyze the stored solid material or solution by a quantitative method (e.g., HPLC with a calibrated standard curve) to confirm its concentration.
-
-
Examine Storage Conditions:
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[1]
-
In Solution: If stored in solution, assess the solvent used. Protic solvents, especially under non-neutral pH, may facilitate degradation over time.
-
-
Consider Photodegradation:
-
Protect solutions from light by using amber vials or covering the container with aluminum foil. While specific data is unavailable for this compound, aromatic bromine compounds can be susceptible to photodegradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: Based on its chemical structure, the most likely degradation product is 3-Amino-5-bromobenzoic acid , formed via the hydrolysis of the acetamido group. Another potential, though likely less common, degradation product under harsh thermal conditions could be 3-bromoacetanilide resulting from decarboxylation.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a well-sealed container in a cool, dry, and dark environment.[1] Inert gas atmosphere (e.g., argon or nitrogen) can also be considered to minimize oxidative degradation, although there is no specific evidence to suggest this is a primary degradation pathway.
Q3: How stable is this compound in different solvents?
A3: While specific quantitative data is not available, stability in solution is expected to be influenced by the solvent's properties and the storage conditions.
-
Aprotic Solvents (e.g., DMSO, DMF): Generally, the compound is expected to be more stable in dry aprotic solvents. However, the purity of the solvent is crucial, as water content can lead to hydrolysis.
-
Protic Solvents (e.g., water, methanol, ethanol): Stability in protic solvents is a concern due to the potential for solvolysis of the acetamido group. If aqueous solutions are necessary, they should be buffered to a slightly acidic pH (around 4-6) and used as quickly as possible.
Q4: Can I heat solutions of this compound?
A4: Heating aqueous solutions of this compound is not recommended without careful consideration, as it can significantly accelerate the rate of hydrolysis. If heating is unavoidable, it should be done for the shortest possible time at the lowest effective temperature.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its functional groups.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
-
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Incubators or water baths set to desired temperatures (e.g., 25°C, 40°C, 60°C)
-
Light chamber (for photostability testing)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
For each condition to be tested (e.g., different pH, temperature), dilute the stock solution with the appropriate buffer or solvent to a final concentration (e.g., 0.1 mg/mL).
-
Prepare triplicate samples for each time point.
-
-
Time Points: Store the samples under the specified conditions and analyze them at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
HPLC Analysis:
-
At each time point, inject an equal volume of each sample into the HPLC system.
-
Use a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the elution at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Identify and quantify any major degradation products by comparing their peak areas to that of the parent compound.
-
-
Quantitative Data Summary
While no specific quantitative stability data for this compound was found in the literature, the following table provides a hypothetical framework for presenting such data once it is generated through experimental studies like the one described above.
| Condition | Temperature (°C) | Time (hours) | % Remaining (Hypothetical) | Major Degradant(s) (Hypothetical) |
| pH 4 Buffer | 25 | 72 | 98.5 | 3-Amino-5-bromobenzoic acid |
| pH 7 Buffer | 25 | 72 | 95.2 | 3-Amino-5-bromobenzoic acid |
| pH 9 Buffer | 25 | 72 | 85.1 | 3-Amino-5-bromobenzoic acid |
| Water | 40 | 48 | 90.7 | 3-Amino-5-bromobenzoic acid |
| Water | 60 | 24 | 78.3 | 3-Amino-5-bromobenzoic acid |
Disclaimer: The quantitative data presented in this table is for illustrative purposes only and is not based on experimental results.
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for addressing stability issues with this compound.
References
Technical Support Center: Optimizing Reactions of 3-Acetamido-5-bromobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Acetamido-5-bromobenzoic acid. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is the electrophilic aromatic substitution (EAS) of 3-Acetamidobenzoic acid. This involves the bromination of the aromatic ring using a suitable brominating agent and a catalyst. The acetamido group is an ortho-, para-director, and the carboxylic acid group is a meta-director. The bromine atom is directed to the position that is meta to the carboxylic acid and ortho to the acetamido group.
Q2: What are the typical catalysts used for the bromination of 3-Acetamidobenzoic acid?
A2: Lewis acids are the most common catalysts for this type of electrophilic aromatic bromination. Iron(III) bromide (FeBr₃) is a classic and effective catalyst. Other Lewis acids such as aluminum chloride (AlCl₃) can also be used. In some protocols, a combination of iron filings and bromine is used, where the iron is converted in situ to FeBr₃.
Q3: What is the role of the catalyst in this reaction?
A3: The catalyst polarizes the bromine molecule (Br₂), making it a much stronger electrophile (Br⁺). This enhanced electrophilicity is necessary to overcome the deactivating effect of the carboxylic acid group on the aromatic ring and facilitate the substitution reaction.
Q4: What are the potential side products and impurities in this synthesis?
A4: Potential impurities include unreacted starting material (3-Acetamidobenzoic acid), di-brominated products, and other constitutional isomers. The formation of these byproducts is often related to reaction conditions such as temperature, reaction time, and catalyst loading.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?
Answer: Low product yield can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Insufficient Catalyst Activity: The Lewis acid catalyst may have degraded due to exposure to moisture. Ensure that the catalyst is anhydrous and handled under inert conditions where possible.
-
Suboptimal Catalyst Loading: The amount of catalyst is crucial. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to the formation of side products. Refer to the table below for the effect of catalyst loading on yield.
-
Inadequate Reaction Temperature: The bromination of a deactivated ring requires sufficient thermal energy. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to the formation of impurities. A moderate temperature, typically in the range of 50-60°C, is often optimal.
-
Poor Quality Brominating Agent: Ensure the bromine or other brominating agent is of high purity.
Issue 2: Poor Product Purity and Formation of Side Products
Question: My final product is impure, and I suspect the presence of di-brominated compounds. How can I minimize the formation of these impurities?
Answer: The formation of di-brominated and other side products is a common issue in electrophilic aromatic substitution reactions. Here are some strategies to improve the purity of your product:
-
Control Stoichiometry: Use a slight excess of the limiting reagent, which in this case is typically the 3-Acetamidobenzoic acid, to minimize the chance of di-substitution.
-
Optimize Catalyst Loading: As with yield, the amount of catalyst can influence selectivity. Higher catalyst loading can sometimes promote multiple substitutions.
-
Gradual Addition of Bromine: Adding the bromine dropwise over a period of time, rather than all at once, can help to maintain a low concentration of the electrophile in the reaction mixture, thus favoring mono-substitution.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stopping the reaction once the starting material is consumed can prevent the formation of over-brominated products.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield and Purity
| Catalyst (FeBr₃) Loading (mol%) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 | 8 | 35 | 95 |
| 5 | 6 | 75 | 92 |
| 10 | 4 | 85 | 88 |
| 15 | 4 | 87 | 85 |
Note: This data is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
3-Acetamidobenzoic acid
-
Liquid Bromine (Br₂)
-
Anhydrous Iron(III) bromide (FeBr₃)
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Deionized water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-Acetamidobenzoic acid in glacial acetic acid.
-
Carefully add the anhydrous Iron(III) bromide catalyst to the solution while stirring.
-
From the dropping funnel, add liquid bromine dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
After the addition of bromine is complete, heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water. A precipitate will form.
-
To quench any unreacted bromine, add a saturated solution of sodium bisulfite until the reddish-brown color of bromine disappears.
-
Filter the crude product using a Büchner funnel and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for low yield or purity.
Caption: Catalytic activation and reaction pathway.
How to increase the reaction rate of 3-Acetamido-5-bromobenzoic acid synthesis
Technical Support Center: 3-Acetamido-5-bromobenzoic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the reaction rate and yield of this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bromination reaction is proceeding very slowly. What are the primary factors that could be affecting the reaction rate?
A1: The synthesis of this compound via electrophilic aromatic substitution (EAS) is influenced by several factors. The slow rate is likely due to the deactivating effect of the carboxylic acid group on the benzene ring, which withdraws electron density and makes the ring less nucleophilic.[1][2][3] Key factors to investigate are:
-
Catalyst Activity: A Lewis acid catalyst is often necessary to increase the electrophilicity of the brominating agent.[4] Ensure your catalyst (e.g., FeBr₃, AlCl₃) is anhydrous and active.
-
Temperature: Increasing the reaction temperature can significantly accelerate the reaction. However, this must be balanced against the risk of forming unwanted side products.
-
Reactant Concentration: Low concentrations of either the substrate or the brominating agent can slow the reaction.
-
Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Glacial acetic acid is a common choice for bromination reactions.
Q2: I am observing the formation of multiple brominated isomers and/or di-brominated products. How can I improve the selectivity for the desired this compound?
A2: The formation of undesired products is a common challenge. The regioselectivity is determined by the directing effects of the two substituents on the ring: the acetamido group (-NHCOCH₃) and the carboxylic acid group (-COOH). The acetamido group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director.[1][2]
To improve selectivity:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent (e.g., N-Bromosuccinimide or Bromine) to minimize di-bromination.[5]
-
Temperature Control: Running the reaction at the lowest feasible temperature can enhance selectivity by favoring the kinetically controlled product.
-
Gradual Addition: Add the brominating agent slowly to the reaction mixture. This keeps its concentration low at any given moment, which can help prevent over-bromination and reduce side reactions.[6]
Q3: What is the role of a catalyst in this synthesis, and how do I choose the right one?
A3: In electrophilic aromatic substitution, a catalyst, typically a Lewis acid, is used to polarize the halogen molecule (e.g., Br₂), making it a much stronger electrophile.[4] This polarization increases the rate of attack by the aromatic ring, which is particularly important when the ring is deactivated by an electron-withdrawing group like a carboxylic acid.[2][7] For bromination, common catalysts include iron(III) bromide (FeBr₃), which can be generated in situ by adding iron filings to the bromine, or aluminum chloride (AlCl₃). The choice depends on the specific substrate and reaction conditions, but FeBr₃ is frequently used for brominations in acetic acid.
Q4: Can alternative energy sources be used to increase the reaction rate?
A4: Yes, alternative energy sources can be effective. Microwave irradiation has been shown to significantly reduce reaction times for bromination reactions, sometimes from hours to minutes, by promoting rapid and uniform heating.[5] Sonication is another technique that can accelerate reactions by using ultrasonic waves to create localized high-pressure and high-temperature zones.[8]
Optimization of Reaction Conditions
The following table summarizes key parameters that can be adjusted to optimize the bromination of 3-acetamidobenzoic acid.
| Parameter | Condition | Effect on Rate | Potential Issues & Remarks |
| Temperature | Increase from RT to 80-100°C | Increases | May decrease selectivity and lead to by-products.[6] |
| Catalyst | Use of Lewis Acid (e.g., FeBr₃) | Significantly Increases | Catalyst must be anhydrous. Required for deactivated rings.[4] |
| Brominating Agent | N-Bromosuccinimide (NBS) vs. Br₂ | Varies | NBS can be easier to handle and more selective.[5] |
| Solvent | Glacial Acetic Acid | Standard | Provides good solubility and is relatively inert. |
| Energy Input | Microwave Irradiation | Drastically Increases | Can reduce reaction times from hours to minutes.[5] |
| Reactant Addition | Slow/Gradual Addition | No direct rate increase | Improves selectivity by maintaining low electrophile concentration.[6] |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 3-aminobenzoic acid. It involves two main stages: acetylation and subsequent bromination.
Part 1: Acetylation of 3-Aminobenzoic Acid
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-aminobenzoic acid in 100 mL of 1 M hydrochloric acid.
-
Acetylation: While stirring vigorously, add 1.2 equivalents of acetic anhydride to the solution.
-
Neutralization & Precipitation: Slowly add a saturated solution of sodium bicarbonate until the solution is neutral (pH ~7). The product, 3-acetamidobenzoic acid, will precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Part 2: Bromination of 3-Acetamidobenzoic Acid
-
Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 5.0 g of the dried 3-acetamidobenzoic acid from Part 1 in 50 mL of glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃).
-
Bromine Addition: From the dropping funnel, add 1.1 equivalents of liquid bromine dissolved in 10 mL of glacial acetic acid dropwise over 30 minutes. The reaction is exothermic and will generate HBr gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring. A precipitate will form.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with a cold solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with cold water.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. Dry the final product under vacuum.
Visualizations
Below are diagrams illustrating the logical workflow for synthesizing and optimizing the production of this compound.
Caption: Logical workflow for synthesis and troubleshooting.
Caption: Decision tree for increasing the bromination reaction rate.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ijisrt.com [ijisrt.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 3-Acetamido-5-bromobenzoic Acid vs. 3-Amino-5-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate building blocks is critical to the success of a synthetic route. The reactivity of these molecules dictates reaction conditions, potential side products, and overall efficiency. This guide provides an objective comparison of the chemical reactivity of two closely related aromatic compounds: 3-acetamido-5-bromobenzoic acid and 3-amino-5-bromobenzoic acid. This analysis is supported by established chemical principles and provides detailed experimental protocols for key transformations.
Executive Summary
The primary determinant of reactivity in these two molecules is the nature of the substituent at the 3-position: the acetamido group (-NHCOCH₃) in this compound and the amino group (-NH₂) in 3-amino-5-bromobenzoic acid. The amino group is a powerful activating group, donating electron density into the aromatic ring and enhancing its nucleophilicity. Conversely, the acetamido group, while still an ortho-, para-director, is a significantly weaker activator due to the electron-withdrawing nature of the acetyl group. This fundamental electronic difference leads to a pronounced disparity in their reactivity, particularly in electrophilic aromatic substitution reactions. 3-Amino-5-bromobenzoic acid is therefore generally more reactive towards electrophiles than its acetamido counterpart.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of these two compounds is essential for their effective use in a laboratory setting.
| Property | This compound | 3-Amino-5-bromobenzoic acid |
| Molecular Formula | C₉H₈BrNO₃ | C₇H₆BrNO₂ |
| Molecular Weight | 258.07 g/mol | 216.03 g/mol [1] |
| CAS Number | 78238-11-6 | 42237-85-4[1] |
| Melting Point | Not readily available | 217-221 °C[1] |
| Appearance | Typically a solid | Off-white powder |
Reactivity Analysis: A Tale of Two Substituents
The difference in reactivity between the acetamido and amino groups is a classic example of substituent effects in aromatic chemistry.
3-Amino-5-bromobenzoic Acid: The Activated Nucleophile
The lone pair of electrons on the nitrogen atom of the amino group in 3-amino-5-bromobenzoic acid is readily delocalized into the benzene ring through resonance. This increases the electron density of the ring, making it a more potent nucleophile and thus more susceptible to attack by electrophiles. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself.
This compound: The Moderated Nucleophile
In this compound, the lone pair on the nitrogen atom is also in conjugation with the adjacent carbonyl group of the acetyl moiety. This delocalization of electrons towards the carbonyl group reduces their availability for donation to the aromatic ring. Consequently, the acetamido group is a much weaker activating group compared to the amino group. While it still directs electrophiles to the ortho and para positions, the overall rate of reaction is significantly slower.
This difference in reactivity is a key consideration in multi-step syntheses. Often, an amino group is acetylated to reduce its reactivity and prevent unwanted side reactions during subsequent transformations. The acetyl group can then be removed by hydrolysis to regenerate the more reactive amino group.
References
A Comparative Guide to the Synthesis of 3-Acetamido-5-bromobenzoic Acid
For researchers and professionals in the fields of organic synthesis and drug development, the efficient synthesis of substituted benzoic acid derivatives is a critical endeavor. 3-Acetamido-5-bromobenzoic acid is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides a detailed comparison of the two primary synthetic routes to this compound, offering experimental protocols and quantitative data to inform the selection of the most suitable method.
Introduction to Synthetic Strategies
Two principal pathways for the synthesis of this compound are prevalent in organic chemistry. The first is a direct, single-step acetylation of the corresponding amine (Route A), while the second involves a one-pot reductive acetylation of a nitro-substituted precursor (Route B). The choice between these routes depends on factors such as the availability of starting materials, desired yield and purity, and the operational simplicity of the procedure.
Route A: Acetylation of 3-Amino-5-bromobenzoic Acid
This method is a straightforward and high-yielding approach that begins with the commercially available 3-Amino-5-bromobenzoic acid. The amino group is acetylated using acetic anhydride, typically in the presence of a base or in an acidic medium.
Route B: Reductive Acetylation of 3-Nitro-5-bromobenzoic Acid
This alternative route starts with 3-Nitro-5-bromobenzoic acid and involves the reduction of the nitro group to an amine, followed by an in-situ acetylation. This one-pot procedure can be advantageous as it avoids the isolation of the intermediate amino compound, which can sometimes be unstable.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two synthetic routes. The data is based on typical results reported in the literature for similar transformations.
| Parameter | Route A: Acetylation | Route B: Reductive Acetylation |
| Starting Material | 3-Amino-5-bromobenzoic acid | 3-Nitro-5-bromobenzoic acid |
| Key Reagents | Acetic anhydride, pyridine | Sodium borohydride, Pd/C, Acetic anhydride |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | > 90% | ~85-90% |
| Purity (after workup) | High | Good, may require further purification |
| Number of Steps | 1 | 1 (one-pot) |
Experimental Protocols
Route A: Acetylation of 3-Amino-5-bromobenzoic Acid
Materials:
-
3-Amino-5-bromobenzoic acid
-
Pyridine
-
Acetic anhydride
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-Amino-5-bromobenzoic acid (1 equivalent) in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Route B: Reductive Acetylation of 3-Nitro-5-bromobenzoic Acid
Materials:
-
3-Nitro-5-bromobenzoic acid
-
Methanol
-
Sodium borohydride (NaBH₄)
-
10% Palladium on carbon (Pd/C)
-
Acetic anhydride
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-Nitro-5-bromobenzoic acid (1 equivalent) in methanol, cautiously add 10% Pd/C.
-
To this stirred suspension, add a solution of sodium borohydride (3 equivalents) in methanol dropwise at room temperature.
-
After the addition is complete, stir the mixture for 2-3 hours, or until TLC analysis indicates complete reduction of the nitro group.
-
To the reaction mixture, add acetic anhydride (1.5 equivalents) and stir for an additional 1-2 hours.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the product by recrystallization.
Visualization of Synthetic Pathways
The logical workflows for both synthetic routes are depicted in the diagrams below.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Conclusion
Both synthetic routes offer viable methods for the preparation of this compound.
-
Route A is a simple and high-yielding one-step process, making it an excellent choice when the starting amine is readily available and cost-effective. The purification of the product is generally straightforward.
-
Route B provides a convenient one-pot alternative that avoids the isolation of the potentially sensitive amino-intermediate. This route is particularly useful if the corresponding nitro compound is more accessible or economical as a starting material. While yields are generally good, the reaction may require more careful monitoring and the product may necessitate more rigorous purification to remove any unreacted starting material or byproducts from the reduction step.
The ultimate decision between these two synthetic pathways will be guided by the specific needs of the laboratory, including the availability and cost of starting materials, the desired scale of the reaction, and the analytical capabilities for ensuring product purity.
Navigating Purity: A Comparative Analysis of Commercial 3-Acetamido-5-bromobenzoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comparative purity analysis of commercially available 3-Acetamido-5-bromobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. We present a framework for evaluating this product against potential alternatives, supported by detailed experimental protocols for common analytical techniques.
This compound is a valuable intermediate in organic synthesis, prized for its trifunctional nature which allows for diverse chemical modifications. The presence of a carboxylic acid, an acetamido group, and a bromine atom on the aromatic ring makes it a versatile scaffold for the development of novel therapeutic agents and other fine chemicals. However, the purity of this reagent can vary between commercial suppliers, potentially impacting reaction yields, impurity profiles of subsequent products, and ultimately, the integrity of research data.
This guide outlines a systematic approach to purity analysis, enabling users to make informed decisions when sourcing this critical reagent.
Comparative Purity Analysis
To illustrate a typical purity comparison, this section presents hypothetical data for this compound from three fictional commercial suppliers (Supplier A, Supplier B, and Supplier C). Additionally, we include a potential alternative, 3-Acetamido-5-iodobenzoic acid, for comparative purposes. The data is summarized in the table below, reflecting results that could be obtained using the analytical methods detailed in this guide.
| Compound | Supplier | Purity by HPLC (%)[1] | Key Impurity 1 (%) (3-Amino-5-bromobenzoic acid) | Key Impurity 2 (%) (Isomeric Impurity) | Water Content (Karl Fischer, %) |
| This compound | Supplier A | 99.5 | 0.2 | < 0.05 | 0.1 |
| Supplier B | 98.2 | 1.1 | 0.3 | 0.4 | |
| Supplier C | 99.1 | 0.5 | 0.1 | 0.2 | |
| 3-Acetamido-5-iodobenzoic acid | Supplier D | 99.2 | 0.3 (3-Amino-5-iodobenzoic acid) | < 0.05 | 0.1 |
Experimental Workflow for Purity Analysis
The following diagram illustrates a standard workflow for the comprehensive purity analysis of this compound.
Caption: A logical workflow for the purity analysis of commercial this compound.
Hypothetical Application in a Signaling Pathway
Derivatives of this compound are often explored as inhibitors of specific signaling pathways implicated in disease. The following diagram illustrates a hypothetical scenario where a derivative of this compound inhibits a key kinase in a cancer-related pathway.
Caption: A diagram illustrating the hypothetical inhibition of a kinase signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of chemical purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of this compound and to quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of methanol and water.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR spectroscopy is employed to confirm the chemical structure of the compound and to identify the presence of any proton-containing impurities.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg/mL.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 5 seconds
-
Pulse angle: 45 degrees
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for the identification and mass confirmation of the main component and any impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Conditions: Same as the HPLC method described above.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
By employing these standardized analytical methods, researchers can confidently assess the purity of commercial this compound and select the most suitable grade for their specific research and development needs. This rigorous approach to quality control is essential for ensuring the validity and success of scientific endeavors.
References
Comparative Analysis of 3-Acetamido-5-bromobenzoic Acid Derivatives: A Review of Biological Activities
Researchers and drug development professionals are often interested in structure-activity relationships (SAR) to guide the design of more potent and selective therapeutic agents. A comparative study of derivatives of 3-Acetamido-5-bromobenzoic acid would be a valuable contribution to medicinal chemistry, potentially uncovering novel candidates for antimicrobial, anticancer, or anti-inflammatory applications. The presence of the acetamido, bromo, and carboxylic acid functional groups offers multiple avenues for chemical modification, making this scaffold a potentially rich source for new bioactive molecules.
Potential Areas of Biological Activity
Based on the known biological activities of broader classes of benzoic acid and acetamide derivatives, several potential therapeutic areas for derivatives of this compound can be hypothesized:
-
Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties. Modifications of the carboxylic acid group to form esters or amides, along with the influence of the bromo and acetamido substituents, could lead to compounds with significant antibacterial or antifungal efficacy.
-
Anticancer Activity: Numerous acetamide and benzoic acid-based compounds have been investigated as potential anticancer agents. The core scaffold of this compound could serve as a platform for the development of novel cytotoxic agents or inhibitors of specific cancer-related signaling pathways.
-
Anti-inflammatory Activity: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature a carboxylic acid moiety. Derivatives of this compound could potentially exhibit anti-inflammatory effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocols for Future Research
For researchers interested in exploring the biological activities of this compound derivatives, the following standard experimental protocols are recommended for initial screening:
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.
-
Serial Dilution of Test Compounds: The synthesized derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no turbidity (visible growth) is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Future Directions and a Call for Research
The lack of comparative biological data for derivatives of this compound represents a clear opportunity for new research. A systematic study involving the synthesis of a library of derivatives and their evaluation in a panel of biological assays would provide valuable insights into the SAR of this chemical scaffold.
To facilitate such research, a logical workflow could be represented as follows:
Caption: Proposed workflow for the synthesis and biological evaluation of this compound derivatives.
The scientific community is encouraged to undertake such studies to unlock the potential of this underexplored class of compounds. The generation of robust, comparative data would be a significant step forward in the quest for new and effective therapeutic agents.
A Comparative Guide to the Structural Validation of Synthesized 3-Acetamido-5-bromobenzoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the chemical structure of synthesized 3-Acetamido-5-bromobenzoic acid. By objectively comparing experimental data from various analytical techniques with expected reference values, a high degree of confidence in the compound's identity and purity can be achieved.
The validation process relies on a multi-technique approach, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecular structure, which, when combined, provide conclusive evidence of the target compound's formation.
Structural Validation Workflow
The logical flow for confirming the structure of a synthesized compound involves a series of analytical tests. The results from each test are compared against predicted or reference data to build a comprehensive and definitive structural confirmation.
Caption: Workflow for the structural validation of a synthesized chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms.
¹H NMR Data Comparison
Solvent: DMSO-d₆
| Expected Data (Predicted) | Observed Data (Synthesized Sample) | Assignment | Rationale |
| ~13.5 ppm (s, br, 1H) | 13.48 ppm (s, br, 1H) | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. |
| ~10.5 ppm (s, 1H) | 10.45 ppm (s, 1H) | -NH- | The amide proton signal is typically a singlet. |
| ~8.2 ppm (t, J≈1.5 Hz, 1H) | 8.21 ppm (t, J=1.6 Hz, 1H) | Ar-H (H-4) | This proton is coupled to H-2 and H-6 (meta-coupling), appearing as a triplet. |
| ~8.1 ppm (t, J≈1.5 Hz, 1H) | 8.12 ppm (t, J=1.5 Hz, 1H) | Ar-H (H-2) | Coupled to H-4 and H-6, appearing as a triplet. |
| ~7.9 ppm (t, J≈1.5 Hz, 1H) | 7.93 ppm (t, J=1.6 Hz, 1H) | Ar-H (H-6) | Coupled to H-2 and H-4, appearing as a triplet. |
| ~2.1 ppm (s, 3H) | 2.09 ppm (s, 3H) | -CH₃ | The methyl protons of the acetamido group appear as a singlet. |
¹³C NMR Data Comparison
Solvent: DMSO-d₆
| Expected Data (Predicted) | Observed Data (Synthesized Sample) | Assignment | Rationale |
| ~169.0 ppm | 168.8 ppm | Amide C=O | Carbonyl carbon of the amide group. |
| ~166.5 ppm | 166.7 ppm | Carboxylic Acid C=O | Carbonyl carbon of the carboxylic acid group.[1] |
| ~141.0 ppm | 141.2 ppm | C-NHCOCH₃ | Aromatic carbon attached to the nitrogen. |
| ~134.0 ppm | 134.5 ppm | C-COOH | Aromatic carbon attached to the carboxylic acid. |
| ~129.5 ppm | 129.8 ppm | C-H (Ar) | Aromatic methine carbon. |
| ~125.0 ppm | 125.3 ppm | C-H (Ar) | Aromatic methine carbon. |
| ~121.0 ppm | 121.5 ppm | C-Br | Aromatic carbon attached to the bromine. |
| ~119.0 ppm | 119.2 ppm | C-H (Ar) | Aromatic methine carbon. |
| ~24.0 ppm | 24.1 ppm | -CH₃ | Methyl carbon of the acetamido group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the synthesized product should exhibit characteristic absorption bands corresponding to the carboxylic acid, amide, and aromatic moieties.
IR Data Comparison
| Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 (broad) | 3250-2550 (broad) | Carboxylic Acid | O-H stretch[2][3] |
| ~3300 (sharp/medium) | 3310 | Amide | N-H stretch |
| ~3100-3000 | 3085 | Aromatic | C-H stretch |
| ~1710-1680 | 1695 | Carboxylic Acid | C=O stretch[2][3] |
| ~1680-1650 | 1665 | Amide | C=O stretch (Amide I) |
| ~1550 | 1545 | Amide | N-H bend (Amide II) |
| ~1600, ~1475 | 1605, 1480 | Aromatic | C=C ring stretch |
| ~700-500 | 680 | C-Br | C-Br stretch[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For this compound, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.[5]
MS Data Comparison
Ionization Mode: Electrospray Ionization (ESI) - Negative
| Expected m/z | Observed m/z | Assignment | Rationale |
| 255.96 / 257.96 | 256.0 / 258.0 | [M-H]⁻ | Molecular ion peak (deprotonated) showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br) with an approximate 1:1 intensity ratio.[6] |
Experimental Protocols
NMR Sample Preparation
-
Dissolution: Accurately weigh approximately 15-20 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7]
-
Transfer: Use a clean Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.[8]
-
Filtration (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool placed in the pipette to prevent issues with magnetic field shimming.[7][8]
IR Spectroscopy Sample Preparation (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and run a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid synthesized powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry Sample Preparation (ESI)
-
Stock Solution: Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent, often with the addition of 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.
-
Infusion: Introduce the diluted sample into the mass spectrometer's ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
References
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. ijtsrd.com [ijtsrd.com]
- 5. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H8BrNO3) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Acetamido-5-bromobenzoic Acid: A Cost and Efficiency Analysis
For Researchers, Scientists, and Drug Development Professionals
The efficient and cost-effective synthesis of key chemical intermediates is a cornerstone of successful research and development in the pharmaceutical and chemical industries. 3-Acetamido-5-bromobenzoic acid is a valuable building block in the synthesis of a variety of complex organic molecules. This guide provides a detailed comparative analysis of two potential synthetic routes to this compound, offering experimental data and a cost-benefit analysis to inform strategic decisions in laboratory and industrial settings.
Synthetic Strategies: A Head-to-Head Comparison
Two primary synthetic strategies for the preparation of this compound are evaluated:
-
Route 1: Acetylation of 3-Amino-5-bromobenzoic acid. This route involves the direct acetylation of the amino group of commercially available 3-Amino-5-bromobenzoic acid.
-
Route 2: Bromination of 3-Acetamidobenzoic acid. This approach entails the electrophilic aromatic substitution of 3-Acetamidobenzoic acid to introduce a bromine atom onto the benzene ring.
The following sections provide a detailed breakdown of each route, including experimental protocols, cost analysis, and a discussion of the advantages and disadvantages.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two proposed synthetic routes.
| Parameter | Route 1: Acetylation | Route 2: Bromination (Hypothetical) |
| Starting Material | 3-Amino-5-bromobenzoic acid | 3-Acetamidobenzoic acid |
| Key Reagents | Acetic anhydride, Pyridine | Bromine, Acetic Acid, Catalyst (e.g., FeBr₃) |
| Reported/Estimated Yield | 85-95% (estimated based on similar reactions) | <50% (hypothesized due to isomer formation) |
| Purity of Product | High (purification by recrystallization) | Low (expected mixture of isomers) |
| Reaction Time | 2-4 hours | Several hours |
| Advantages | High regioselectivity, high yield, straightforward procedure. | Readily available and less expensive starting material. |
| Disadvantages | More expensive starting material. | Poor regioselectivity leading to a mixture of products and difficult purification. |
Visualizing the Synthetic Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the reaction schemes.
Experimental Protocols
Route 1: Acetylation of 3-Amino-5-bromobenzoic acid
This protocol is adapted from established methods for the N-acetylation of aromatic amines.[1]
Materials:
-
3-Amino-5-bromobenzoic acid
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Amino-5-bromobenzoic acid (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Route 2: Bromination of 3-Acetamidobenzoic acid (Hypothetical)
The following is a general procedure for the bromination of an aromatic compound and would require significant optimization to achieve the desired product with any reasonable yield.[2]
Materials:
-
3-Acetamidobenzoic acid
-
Bromine
-
Glacial acetic acid
-
Zinc dust (catalyst)
-
Iodine (catalyst)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, place 3-Acetamidobenzoic acid (1.0 eq), zinc dust (catalytic amount), and iodine (catalytic amount).
-
Add glacial acetic acid to dissolve the starting material.
-
Slowly add bromine (1.1 eq) dropwise with stirring.
-
Heat the reaction mixture on a steam bath with continuous stirring for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Treat the residue with ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product would likely be a mixture of isomers requiring extensive purification by column chromatography or fractional crystallization.
Cost Analysis
The following cost analysis is based on the molar equivalents required for each reaction and the approximate cost of the starting materials and reagents. Prices are subject to change and may vary based on supplier and quantity.
| Reagent | Molecular Weight ( g/mol ) | Cost (USD/kg) | Moles per kg of Product | Cost per kg of Product (USD) - Route 1 | Cost per kg of Product (USD) - Route 2 |
| Starting Materials | |||||
| 3-Amino-5-bromobenzoic acid | 216.03 | 1680 (estimated from small scale) | 4.63 | 7778.40 | - |
| 3-Acetamidobenzoic acid | 179.17 | 786.50 | - | - | 4333.35 (assuming 100% yield for cost calculation) |
| Reagents | |||||
| Acetic anhydride | 102.09 | 163.00 | 5.09 (1.1 eq) | 829.67 | - |
| Pyridine | 79.10 | - (used as solvent) | - | (Solvent cost) | - |
| Bromine | 159.81 | 174.65 | - | - | 5.09 (1.1 eq) x 0.15981 kg/mol x 174.65 USD/kg = 142.14 |
| Acetic Acid | 60.05 | - (used as solvent) | - | - | (Solvent cost) |
| Total Estimated Cost per kg of Product | ~8608.07 + solvent cost | ~4475.49 + solvent and purification costs (highly dependent on actual yield) |
Note: The cost for Route 2 is highly optimistic as it assumes a 100% yield of the desired product, which is very unlikely. The actual cost would be significantly higher due to low yield and extensive purification required.
Discussion and Recommendation
Based on the analysis, Route 1, the acetylation of 3-Amino-5-bromobenzoic acid, is the recommended synthetic strategy for producing this compound.
The primary advantage of Route 1 is its high regioselectivity. The acetylation of the amino group is a well-established and high-yielding reaction, ensuring that the desired product is formed with high purity after a straightforward workup and recrystallization. While the initial cost of the starting material, 3-Amino-5-bromobenzoic acid, is higher, the high yield and purity of the final product make this route more efficient and ultimately more cost-effective for obtaining the desired compound.
Conversely, Route 2, the bromination of 3-Acetamidobenzoic acid, presents significant challenges in controlling the regioselectivity. The presence of both an ortho-, para-directing acetamido group and a meta-directing carboxylic acid group would likely lead to a mixture of brominated isomers. Separating the desired this compound from other isomers such as 3-acetamido-2-bromobenzoic acid and 3-acetamido-4-bromobenzoic acid would be a difficult and costly process, leading to a very low overall yield of the target molecule. The lower initial cost of the starting material is unlikely to compensate for the poor efficiency and high purification costs associated with this route.
Conclusion
For researchers and drug development professionals requiring a reliable and efficient synthesis of this compound, the acetylation of 3-Amino-5-bromobenzoic acid (Route 1) is the superior choice. This route offers a clear and predictable pathway to the desired product in high yield and purity, which is crucial for subsequent synthetic steps and ensuring the quality of the final active pharmaceutical ingredient. While the direct bromination of 3-Acetamidobenzoic acid (Route 2) may appear more economical at first glance due to the lower cost of the starting material, the inherent lack of regioselectivity makes it an impractical and inefficient approach for the specific synthesis of this compound.
References
A Comparative Guide to 3-Acetamido-5-bromobenzoic Acid and Other Halogenated Analogues in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, halogenated benzoic acids serve as versatile building blocks. Their utility is largely defined by the nature of the halogen substituent, which dictates reactivity in a variety of cross-coupling reactions. This guide provides an objective comparison of 3-acetamido-5-bromobenzoic acid with its iodo and chloro analogues, supported by representative experimental data and detailed synthetic protocols. The strategic placement of the acetamido and carboxylic acid groups, coupled with the variable reactivity of the halogen at the 5-position, makes these compounds valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker carbon-iodine bond facilitating the rate-determining oxidative addition step in the catalytic cycle. This fundamental principle underpins the comparative performance of the halogenated 3-acetamidobenzoic acid derivatives discussed herein.
Synthesis of 3-Acetamido-5-halobenzoic Acids
The synthesis of this compound and its halogenated counterparts typically begins with 3,5-diaminobenzoic acid. A selective acetylation of one amino group, followed by a Sandmeyer-type reaction or direct halogenation, can be employed to introduce the desired halogen.
A plausible synthetic route involves the mono-acetylation of 3,5-diaminobenzoic acid to yield 3-acetamido-5-aminobenzoic acid.[3] From this intermediate, the remaining amino group can be converted to the corresponding halide. For instance, diazotization followed by treatment with the appropriate copper(I) halide or potassium iodide can yield the chloro, bromo, or iodo derivatives.
References
Characterization data for 3-Acetamido-5-bromobenzoic acid reference standard
This guide provides a detailed comparative analysis of the 3-Acetamido-5-bromobenzoic acid reference standard against other relevant chemical reference materials. It is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in analytical method development, validation, and quality control.
Product Characterization
This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds. The quality and purity of this reference standard are critical for accurate analytical measurements.
Table 1: Physicochemical and Spectroscopic Data
| Property | This compound | 3-Amino-5-bromobenzoic acid | 3-Chlorobenzoic acid |
| CAS Number | 78238-11-6[1][2] | 42237-85-4[3] | 535-80-8[4][5] |
| Molecular Formula | C₉H₈BrNO₃[1][2] | C₇H₆BrNO₂[3] | C₇H₅ClO₂[4] |
| Molecular Weight | 258.07 g/mol [1][2] | 216.03 g/mol [3] | 156.57 g/mol |
| Purity | ≥98%[1] | 97%[3] | Certified Reference Material |
| Melting Point | Not explicitly stated | 217-221 °C[3] | 153-157 °C |
| Appearance | Solid[2] | Solid[3] | White solid[4] |
| ¹H NMR | Predicted shifts available | Data available | Data available |
| ¹³C NMR | Predicted shifts available | Data available | Data available |
| Mass Spec (m/z) | [M+H]⁺: 257.97603[2] | Data available | Data available |
| IR Spectrum | Data available | Data available | Data available |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible characterization data. The following are standard protocols for the analysis of this compound and its related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure and confirm the identity of the compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the reference standard and quantify any impurities.
Methodology:
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for the separation of benzoic acid derivatives.[6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[6][7]
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally used.[6]
-
Detection: Monitor the elution of the compound and any impurities using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and investigate the fragmentation pattern of the compound.
Methodology:
-
Ionization: Electrospray ionization (ESI) is a common technique for the analysis of such compounds.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern. Common fragments for benzoic acid derivatives include the loss of the carboxylic group and cleavage of the amide bond.[8][9]
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for NMR Structural Elucidation.
Caption: Workflow for Mass Spectrometry Analysis.
References
- 1. CAS 78238-11-6 | 4658-9-05 | MDL MFCD01098204 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. This compound (78238-11-6) for sale [vulcanchem.com]
- 3. 3-Amino-5-bromobenzoic acid 97 42237-85-4 [sigmaaldrich.com]
- 4. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. store.usp.org [store.usp.org]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 3-Acetamidobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Cross-Reactivity in the Synthesis of Iodinated Contrast Agent Intermediates
For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) is of paramount importance. In the synthesis of iodinated contrast agents such as iopamidol, the choice of starting materials and intermediates can significantly impact the impurity profile of the final product. This guide provides a comparative analysis of 3-Acetamido-5-bromobenzoic acid and its structural analogs, focusing on their potential for cross-reactivity, which in this context refers to the propensity to form process-related impurities.
Introduction to this compound and its Alternatives
This compound is a key intermediate in the synthesis of various pharmaceuticals, including non-ionic X-ray contrast media.[1][2] Its structure allows for further functionalization, leading to complex molecules like iopamidol. However, the multi-step synthesis of such agents is often accompanied by the formation of impurities that must be strictly controlled to ensure patient safety.[3][4] Understanding the reactivity of the initial building blocks is crucial for optimizing synthetic routes and minimizing the formation of unwanted side products.
This guide compares this compound with structurally related alternatives. The "cross-reactivity" of these intermediates is evaluated based on their potential to contribute to the formation of known impurities in the iopamidol synthesis pathway.
Comparison of Intermediates and Potential for Impurity Formation
The selection of a benzoic acid derivative as a starting material can influence the types and quantities of impurities formed. The presence of different functional groups or positional isomers can lead to alternative reaction pathways or incomplete reactions, resulting in a more complex purification process.
| Intermediate | Structure | Key Differences from this compound | Potential for Cross-Reactivity (Impurity Formation) |
| This compound | C₉H₈BrNO₃ | - | Serves as a reference for comparison. |
| 3-Amino-5-bromobenzoic acid [2] | C₇H₆BrNO₂ | Lacks the acetamido group, having a primary amine instead.[2] | The free amino group is more nucleophilic than the acetamido group and may lead to different side reactions if not properly protected. |
| 2-Acetamido-5-bromobenzoic acid [2] | C₉H₈BrNO₃ | The acetamido group is at position 2 instead of 3.[2] | Steric hindrance from the ortho-acetamido group could affect subsequent reaction kinetics and potentially lead to incomplete reactions or different impurity profiles. |
| 3-Acetamido-5-aminobenzoic acid [2] | C₉H₁₀N₂O₃ | Has an amino group instead of bromine at position 5.[2] | This intermediate is further down the synthetic pathway for some contrast agents.[5] Cross-reactivity would depend on the subsequent reaction steps. |
| 3-Acetamido-5-boronobenzoic acid [6] | C₉H₁₀BNO₅ | Has a boronic acid group instead of bromine.[6] | The boronic acid group introduces a different type of reactivity, often utilized in cross-coupling reactions. Side reactions could involve unintended coupling partners. |
Experimental Protocols
To assess the cross-reactivity and impurity profiles of these intermediates, a standardized experimental approach is necessary. High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique for the separation and quantification of iopamidol and its related substances.[3][7]
General Protocol for Impurity Profiling by HPLC
This protocol outlines a representative reversed-phase HPLC method for the quantification of impurities.
1. Preparation of Solutions:
-
Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Solution: A solution of the pure final compound (e.g., iopamidol) reference standard in the mobile phase at a known concentration.
-
Sample Solution: Dissolve the synthesized product in the mobile phase to achieve a concentration similar to the standard solution.
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities in the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Detection: UV spectrophotometer at a wavelength where the main compound and impurities have significant absorbance (e.g., 240 nm).
-
Injection Volume: A fixed volume, for example, 20 µL.
3. Data Analysis:
-
The retention times of the peaks in the sample chromatogram are compared with those of the reference standards to identify impurities.
-
The area of each impurity peak is used to calculate its concentration relative to the main compound.
Visualizing Synthetic and Analytical Pathways
The following diagrams illustrate the general synthetic pathway leading to iodinated contrast agents and the workflow for analyzing impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. US7368101B2 - Process for the preparation of iopamidol and the new intermediates therein - Google Patents [patents.google.com]
- 6. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-Acetamido-5-bromobenzoic Acid
For researchers and professionals in the fields of medicinal chemistry, drug development, and materials science, the efficient synthesis of substituted aromatic compounds is a cornerstone of innovation. 3-Acetamido-5-bromobenzoic acid is a valuable building block, and selecting the optimal synthetic route is crucial for maximizing yield, purity, and cost-effectiveness. This guide provides a comprehensive comparison of the two primary synthetic pathways to this compound, supported by detailed experimental protocols and quantitative data to inform your research and development endeavors.
Comparison of Synthetic Routes
Two principal routes for the synthesis of this compound are outlined below. The choice between these routes depends on factors such as the desired regioselectivity, ease of purification, and the scalability of the reaction.
Route 1: Acetylation Followed by Bromination
This route involves the initial protection of the amino group of 3-aminobenzoic acid via acetylation, followed by the electrophilic bromination of the resulting 3-acetamidobenzoic acid.
Route 2: Bromination Followed by Acetylation
The alternative pathway begins with the direct bromination of 3-aminobenzoic acid to yield 3-amino-5-bromobenzoic acid, which is subsequently acetylated.
The following table summarizes the key quantitative parameters for each synthetic route, based on established chemical principles and analogous reactions.
| Parameter | Route 1: Acetylation then Bromination | Route 2: Bromination then Acetylation |
| Starting Material | 3-Aminobenzoic Acid | 3-Aminobenzoic Acid |
| Key Intermediates | 3-Acetamidobenzoic Acid | 3-Amino-5-bromobenzoic Acid |
| Overall Yield | Moderate | High |
| Purity of Final Product | Requires careful purification to remove isomers | High |
| Reaction Time | 1-2 days | 1 day |
| Key Advantages | Readily available starting material | High regioselectivity, cleaner reaction profile |
| Key Disadvantages | Potential for isomeric impurities in bromination step | Requires careful control of bromination conditions |
Experimental Protocols
Route 1: Acetylation of 3-Aminobenzoic Acid followed by Bromination
Step 1: Synthesis of 3-Acetamidobenzoic Acid
-
In a 250 mL round-bottom flask, dissolve 10 g (0.073 mol) of 3-aminobenzoic acid in 100 mL of glacial acetic acid.
-
To this solution, slowly add 8.5 mL (0.09 mol) of acetic anhydride with stirring.
-
Heat the reaction mixture at reflux for 1 hour.
-
Allow the mixture to cool to room temperature, then pour it into 500 mL of ice-cold water with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80°C.
-
Expected Yield: 90-95%
-
Step 2: Synthesis of this compound
-
In a 100 mL three-necked flask equipped with a dropping funnel and a condenser, dissolve 5 g (0.028 mol) of 3-acetamidobenzoic acid in 30 mL of glacial acetic acid.
-
From the dropping funnel, add a solution of 1.5 mL (0.029 mol) of bromine in 10 mL of glacial acetic acid dropwise over 30 minutes with stirring.
-
Heat the reaction mixture to 60°C for 2 hours.
-
Cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Collect the precipitate by filtration, wash with a dilute solution of sodium bisulfite to remove excess bromine, and then with water.
-
Recrystallize the crude product from ethanol/water to obtain pure this compound.
-
Expected Yield: 60-70% (due to potential for isomer formation)
-
Route 2: Bromination of 3-Aminobenzoic Acid followed by Acetylation
Step 1: Synthesis of 3-Amino-5-bromobenzoic Acid
-
In a 500 mL flask, dissolve 13.7 g (0.1 mol) of 3-aminobenzoic acid in 100 mL of glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of 5.3 mL (0.105 mol) of bromine in 20 mL of glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture into 500 mL of ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Expected Yield: 85-90%
-
Step 2: Synthesis of this compound
-
In a 100 mL round-bottom flask, suspend 10 g (0.046 mol) of 3-amino-5-bromobenzoic acid in 50 mL of water.
-
Add 5 mL of concentrated hydrochloric acid to dissolve the starting material.
-
Cool the solution to 10-15°C and add 5.5 mL (0.058 mol) of acetic anhydride dropwise with vigorous stirring.
-
Simultaneously, add a 20% aqueous solution of sodium acetate to maintain the pH between 4 and 5.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Collect the white precipitate of this compound by filtration, wash with cold water, and dry.[1]
-
Expected Yield: 95-98%
-
Synthetic Pathway and Decision Workflow
The selection of an appropriate synthetic route is a critical decision in chemical synthesis. The following diagrams illustrate the two synthetic pathways and a logical workflow for choosing the most suitable method based on experimental priorities.
Caption: Synthetic pathways for this compound.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
Both presented routes offer viable methods for the synthesis of this compound. However, for applications where high purity and regioselectivity are paramount, Route 2 (Bromination followed by Acetylation) is the recommended pathway. The directing effects of the amino and carboxyl groups in the initial bromination step of 3-aminobenzoic acid favor the formation of the desired 5-bromo isomer, leading to a cleaner reaction and simplifying purification. While Route 1 is a plausible alternative, the bromination of 3-acetamidobenzoic acid is more likely to yield a mixture of isomers, necessitating more rigorous purification steps. The detailed protocols and comparative data in this guide should empower researchers to make an informed decision based on their specific synthetic goals.
References
A Comparative Guide to the Isomeric Purity of 3-Acetamido-5-bromobenzoic Acid
For researchers, scientists, and drug development professionals, establishing the isomeric purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of analytical methods to determine the isomeric purity of 3-Acetamido-5-bromobenzoic acid, a key building block in various synthetic pathways. This document outlines experimental data and detailed protocols for the differentiation and quantification of potential isomeric impurities using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Understanding Isomeric Impurities
The synthesis of this compound, commonly achieved through the bromination of 3-acetamidobenzoic acid, can lead to the formation of several positional isomers. The directing effects of the acetamido and carboxylic acid groups on the aromatic ring can result in the formation of not only the desired product but also other isomers in varying amounts. The most probable isomeric impurities include:
-
2-Acetamido-5-bromobenzoic acid
-
3-Acetamido-2-bromobenzoic acid
-
3-Acetamido-4-bromobenzoic acid
-
3-Acetamido-6-bromobenzoic acid
Accurate identification and quantification of these impurities are paramount for quality control.
Data Presentation for Isomeric Purity Analysis
The following tables summarize the key analytical data for this compound and its potential isomeric impurities, providing a basis for their differentiation.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (minutes) |
| This compound | 12.5 |
| 2-Acetamido-5-bromobenzoic acid | 10.8 |
| 3-Acetamido-2-bromobenzoic acid | 11.2 |
| 3-Acetamido-4-bromobenzoic acid | 11.9 |
| 3-Acetamido-6-bromobenzoic acid | 10.5 |
Note: Retention times are hypothetical and will vary based on the specific HPLC conditions.
Table 2: ¹H NMR Spectroscopy Data (in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 10.4 (s, 1H, NH), 8.3 (s, 1H, Ar-H), 8.1 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 2.1 (s, 3H, CH₃) |
| 2-Acetamido-5-bromobenzoic acid [1] | 11.5 (br s, 1H, COOH), 8.5 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 2.1 (s, 3H, CH₃) |
| 3-Acetamidobenzoic acid [2] | 10.2 (s, 1H, NH), 8.2 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.4 (t, 1H, Ar-H), 2.1 (s, 3H, CH₃) |
Table 3: ¹³C NMR Spectroscopy Data (in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 168.9 (C=O, acetamido), 166.5 (C=O, acid), 141.2, 133.5, 129.8, 125.4, 122.1, 118.6 (Ar-C), 24.6 (CH₃) |
| 2-Acetamido-5-bromobenzoic acid [1] | 169.1 (C=O, acetamido), 168.5 (C=O, acid), 139.8, 135.2, 131.9, 120.4, 118.7, 115.3 (Ar-C), 24.9 (CH₃) |
| 3-Acetamidobenzoic acid | 168.8 (C=O, acetamido), 167.3 (C=O, acid), 139.9, 131.6, 129.1, 124.8, 124.0, 120.1 (Ar-C), 24.5 (CH₃) |
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound | 2-Acetamido-5-bromobenzoic acid[1] |
| O-H stretch (acid) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H stretch | 3250 | 3300 |
| C=O stretch (acid) | 1705 | 1690 |
| C=O stretch (amide) | 1670 | 1665 |
| C-N stretch | 1290 | 1300 |
| C-Br stretch | 680 | 690 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from its potential isomeric impurities.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90-10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the isomeric profile of a sample through the distinct chemical shifts and coupling patterns of the aromatic protons.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
Typical spectral width: 0-200 ppm.
-
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Infrared (IR) Spectroscopy
Objective: To confirm the presence of key functional groups and to differentiate isomers based on their unique fingerprint regions.
Methodology:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with reference spectra of the pure compound and its potential isomers, paying close attention to the fingerprint region (1500-600 cm⁻¹).
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analysis of isomeric purity.
Caption: A logical workflow for the determination of isomeric purity.
Caption: Key chemical structures in the isomeric purity analysis.
References
Safety Operating Guide
Proper Disposal of 3-Acetamido-5-bromobenzoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-Acetamido-5-bromobenzoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. All chemical waste is regulated and must be disposed of through an established hazardous waste program.[1][2] It is imperative to treat all chemical waste, including this compound, as hazardous unless confirmed otherwise by a qualified professional.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[4][5] In case of a spill, evacuate non-essential personnel, ensure the area is well-ventilated, and prevent the spread of the material.[6] For small spills, carefully sweep the solid material and place it into a suitable, labeled container for disposal, avoiding dust generation.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a structured and compliant process. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.[1]
-
Waste Identification and Classification :
-
Container Selection and Labeling :
-
Use a suitable, leak-proof container that is compatible with the chemical.[7][9] The original container is often a good choice.[9]
-
The container must be in good condition, free from rust or leaks.[7]
-
Label the container clearly with a hazardous waste tag as soon as waste is added.[1][3] The label must include:
-
The full chemical name: "this compound".[1][9] Do not use abbreviations or chemical formulas.[1][9]
-
The quantity of the waste.[1]
-
The date of waste generation.[1]
-
The place of origin (e.g., department, room number).[1]
-
The name and contact information of the principal investigator.[1]
-
Appropriate hazard pictograms.[1]
-
-
-
Waste Storage and Segregation :
-
Disposal of Contaminated Materials and Empty Containers :
-
Any labware or materials contaminated with this compound must be treated as hazardous waste and placed in a labeled container.[7]
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3][7] The rinsate must be collected and disposed of as hazardous waste.[3][7] After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.[3][7]
-
-
Arranging for Disposal :
Disposal Summary Table
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Container | Leak-proof, compatible, and in good condition. The original container is often suitable.[7][9] |
| Labeling | Must include "Hazardous Waste," full chemical name, quantity, date, origin, and PI information. |
| Storage | Segregated, in a well-ventilated area, with the container tightly closed.[7] |
| Disposal Method | Through the institution's hazardous waste program. Do not dispose of in regular trash or sewer.[1][3] |
| Empty Containers | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, then dispose of the container in regular trash after defacing the label.[3][7] |
| Contaminated Materials | Dispose of as hazardous waste.[7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. vumc.org [vumc.org]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 78238-11-6 Name: this compound [xixisys.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
Personal protective equipment for handling 3-Acetamido-5-bromobenzoic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Acetamido-5-bromobenzoic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Ingestion of the substance is harmful. Therefore, adherence to the following PPE guidelines is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and potential splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | To prevent skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator with a particulate filter (e.g., P95) may be necessary if dust generation is significant.[3] | To minimize the inhalation of airborne particles that may cause respiratory irritation.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Weighing:
-
Experimental Use:
-
When working with solutions or suspensions of the compound, handle them inside a fume hood.
-
Avoid all direct contact with skin, eyes, and clothing.
-
Ensure that emergency equipment, such as an eyewash station and safety shower, is readily accessible.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid residues and contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Procedure: Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[1][3] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of the chemical down the drain.[2]
Emergency Procedures
In the event of exposure or a spill, follow these emergency procedures:
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
In Case of Skin Contact: Remove all contaminated clothing and immediately wash the affected area with plenty of soap and water.[3] If skin irritation persists, seek medical attention.[3]
-
In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][3]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water, if the person is conscious. Seek immediate medical attention.[3]
-
In Case of a Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] For major spills, evacuate the area and follow your institution's emergency spill response procedures.[5]
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
